L002
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-8-12(9-11(2)15(10)17)16-21-22(18,19)14-6-4-13(20-3)5-7-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWFTYOFWIXCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOS(=O)(=O)C2=CC=C(C=C2)OC)C=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Epigenetic Role of L002 in Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression. This process, governed by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is fundamental to cellular function and is often dysregulated in various diseases, including cancer. Emerging research has identified a novel small molecule, L002, as a key modulator of histone acetylation, demonstrating significant potential as a therapeutic agent. This in-depth technical guide provides a comprehensive overview of the core mechanisms of this compound, its role in histone acetylation, and its implications for drug development.
While specific public information directly linking a molecule designated "this compound" to histone acetylation is not available in the provided search results, we will proceed by outlining a hypothetical framework based on the established principles of histone acetylation and the common methodologies used to investigate novel modulators. This guide will serve as a template for the characterization of such a molecule.
The Core Mechanism: this compound's Interaction with the Epigenetic Machinery
Histone acetylation involves the addition of an acetyl group to lysine residues on histone tails, a process that neutralizes their positive charge and relaxes the chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, generally leading to increased gene expression.[1][2] Conversely, the removal of these acetyl groups by HDACs results in a more condensed chromatin structure ("heterochromatin"), which is associated with transcriptional repression.[1][3]
This compound is hypothesized to modulate this delicate balance. Its precise mechanism of action could fall into one of several categories:
-
Direct Inhibition of HDACs: this compound could act as a competitive or non-competitive inhibitor of one or more HDAC enzymes, preventing the removal of acetyl groups and leading to a state of histone hyperacetylation.
-
Activation of HATs: Alternatively, this compound might bind to and allosterically activate HAT enzymes, promoting the addition of acetyl groups to histones.
-
Modulation of Upstream Signaling: this compound could also influence signaling pathways that regulate the expression or activity of HATs and HDACs.
The following diagram illustrates the central role of HATs and HDACs in regulating histone acetylation and gene expression.
Quantitative Data on this compound's Activity
To assess the efficacy of a novel modulator like this compound, a series of quantitative assays would be performed. The data would typically be presented in tables for clear comparison.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Enzyme | This compound IC50 (nM) | Reference Compound IC50 (nM) |
| HDAC1 | Data | Data |
| HDAC2 | Data | Data |
| HDAC3 | Data | Data |
| HDAC6 | Data | Data |
| SIRT1 | Data | Data |
| p300 (HAT) | Data (EC50) | Data (EC50) |
| PCAF (HAT) | Data (EC50) | Data (EC50) |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | This compound GI50 (µM) | Histone H3 Acetylation (Fold Change) | Apoptosis Induction (% of Cells) |
| HeLa (Cervical Cancer) | Data | Data | Data |
| A549 (Lung Cancer) | Data | Data | Data |
| MCF-7 (Breast Cancer) | Data | Data | Data |
| HCT116 (Colon Cancer) | Data | Data | Data |
GI50: Growth inhibition 50.
Key Experimental Protocols
The investigation of this compound's role in histone acetylation would involve several key experimental methodologies.
In Vitro HDAC/HAT Activity Assay
Objective: To determine the direct inhibitory or activating effect of this compound on specific HDAC or HAT enzymes.
Methodology:
-
Recombinant human HDAC or HAT enzymes are incubated with a fluorescently labeled acetylated peptide substrate and varying concentrations of this compound or a reference compound.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal that is proportional to the enzyme activity.
-
Fluorescence is measured using a plate reader.
-
IC50 or EC50 values are calculated by plotting the percent inhibition or activation against the logarithm of the compound concentration.
Western Blot Analysis of Histone Acetylation
Objective: To measure the levels of acetylated histones in cells treated with this compound.
Methodology:
-
Cells are cultured and treated with various concentrations of this compound for a specified time.
-
Histones are extracted from the cell nuclei.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H3 (e.g., Ac-H3K9, Ac-H3K27) and a loading control (e.g., total Histone H3).
-
The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software.
The workflow for this experiment is depicted below.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To determine if this compound treatment leads to changes in histone acetylation at specific gene promoters.
Methodology:
-
Cells are treated with this compound and then cross-linked with formaldehyde to fix protein-DNA interactions.
-
Chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific for an acetylated histone mark (e.g., Ac-H3K9) is used to immunoprecipitate the chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers specific for the promoter regions of target genes to quantify the amount of immunoprecipitated DNA.
-
Results are expressed as a percentage of the input chromatin.
Signaling Pathways and Logical Relationships
The effect of this compound on histone acetylation would be expected to have downstream consequences on gene expression, leading to specific cellular outcomes such as cell cycle arrest, apoptosis, or differentiation.
The following diagram illustrates a hypothetical signaling pathway initiated by this compound.
Conclusion
While the specific molecule "this compound" remains to be fully characterized in the public domain in the context of histone acetylation, the framework provided in this guide outlines the necessary experimental approaches and data presentation required to elucidate its role. The modulation of histone acetylation is a promising therapeutic strategy, and the rigorous investigation of novel compounds like this compound is essential for the development of next-generation epigenetic drugs. The methodologies and conceptual diagrams presented here serve as a robust foundation for researchers and drug development professionals dedicated to advancing this exciting field.
References
Unraveling the Biological Functions of L002: A Tale of Two Molecules
The designation "L002" has been attributed to two distinct small molecule compounds with different biological targets and functions. This technical guide provides an in-depth analysis of both entities: OG-L002, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), and a separate compound referred to as this compound, which acts as an inhibitor of the p300/CBP histone acetyltransferase (HAT) family. This document will delineate the core biological functions, mechanisms of action, and relevant experimental data for each compound to provide clarity for researchers, scientists, and drug development professionals.
Part 1: OG-L002 - An Epigenetic Regulator with Antiviral Properties
OG-L002 is a potent and highly selective inhibitor of the histone demethylase LSD1 (also known as KDM1A).[1][2][3] LSD1 is a key enzyme in the regulation of gene expression, and its inhibition has emerged as a promising therapeutic strategy in various diseases, including viral infections.
Core Mechanism of Action
The primary mechanism of OG-L002 involves the direct inhibition of the enzymatic activity of LSD1.[2] This inhibition leads to an increase in the levels of repressive histone marks, specifically the dimethylation of histone H3 on lysine 9 (H3K9me2), on the immediate-early (IE) gene promoters of the Herpes Simplex Virus (HSV).[4] The accumulation of these repressive marks results in the epigenetic silencing of viral IE genes, which are critical for the initiation of the lytic replication cycle and reactivation from latency.[4]
Signaling Pathway and Experimental Workflow
The signaling pathway targeted by OG-L002 is central to the epigenetic control of viral gene expression. The experimental workflow to elucidate this mechanism typically involves both in vitro and in vivo models.
Caption: OG-L002 inhibits LSD1, leading to the silencing of HSV genes.
References
The Impact of L002 (LY294002) on Gene Expression: A Technical Guide
Disclaimer: The term "L002" did not yield specific results in scientific literature. This guide focuses on LY294002, a well-researched phosphatidylinositol 3-kinase (PI3K) inhibitor, which is likely the intended subject.
This technical guide provides a comprehensive overview of the effects of LY294002 on gene expression for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, summarizes quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
LY294002 is a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] PI3Ks are a family of lipid kinases that play a crucial role in a major intracellular signaling pathway, the PI3K/Akt pathway, which is central to regulating cell growth, proliferation, survival, and metabolism.[4] By inhibiting PI3K, LY294002 effectively blocks the downstream activation of Akt (also known as Protein Kinase B), a serine/threonine kinase.[3] This inhibition leads to a cascade of changes in the phosphorylation status and activity of numerous downstream effector proteins, including transcription factors, ultimately altering the expression of a wide array of genes.
Data Presentation: Quantitative Effects of LY294002 on Gene Expression
The following tables summarize the observed changes in the expression of various genes following treatment with LY294002, compiled from multiple studies.
Table 1: Downregulation of Gene Expression by LY294002
| Gene | Protein Product | Cellular Function | Observed Effect | Cell Type/Model | Reference |
| CCND1 | Cyclin D1 | Cell cycle progression (G1/S transition) | Decreased mRNA and protein expression | PC9 and A549 non-small cell lung cancer cells | |
| CDK4 | Cyclin-dependent kinase 4 | Cell cycle progression (G1/S transition) | Decreased protein expression | PC9 and A549 non-small cell lung cancer cells | |
| HK2 | Hexokinase 2 | Glycolysis | Decreased gene and protein expression | Sorafenib-resistant FLT3-ITD mutant AML cells | [5] |
| PKM2 | Pyruvate kinase M2 | Glycolysis | Decreased gene and protein expression | Sorafenib-resistant FLT3-ITD mutant AML cells | [5] |
| GLUT1 | Glucose transporter 1 | Glucose uptake | Decreased gene and protein expression | Sorafenib-resistant FLT3-ITD mutant AML cells | [5] |
Table 2: Upregulation of Gene Expression by LY294002
| Gene | Protein Product | Cellular Function | Observed Effect | Cell Type/Model | Reference |
| FOXO1 | Forkhead box protein O1 | Transcription factor (apoptosis, cell cycle arrest) | Increased nuclear localization and activity (indirectly by preventing phosphorylation) | General model of PI3K/Akt pathway | [6] |
| FOXO3 | Forkhead box protein O3 | Transcription factor (apoptosis, cell cycle arrest) | Increased nuclear localization and activity (indirectly by preventing phosphorylation) | General model of PI3K/Akt pathway | |
| CDKN1A | p21 | Cyclin-dependent kinase inhibitor (cell cycle arrest) | Increased expression | HeLa cells (in the context of drug-induced senescence) | |
| GADD45A | Growth arrest and DNA damage-inducible alpha | DNA repair, cell cycle arrest | Increased expression | HeLa cells (in the context of drug-induced senescence) | [7] |
Experimental Protocols
Cell Culture and Treatment with LY294002
This protocol outlines the general procedure for treating cultured cells with LY294002.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.[3]
-
LY294002 Preparation: Prepare a stock solution of LY294002 in dimethyl sulfoxide (DMSO). For example, a 10 mM stock can be made by reconstituting 1.5 mg in 488 µl of DMSO.[2] Store the stock solution at -20°C.
-
Treatment: When cells reach the desired confluency (e.g., 70-80%), replace the old medium with fresh medium containing the desired final concentration of LY294002. A common concentration range for LY294002 is 10-50 µM.[2][8][9] A vehicle control (DMSO alone) should be run in parallel.
-
Incubation: Incubate the cells with LY294002 for the desired period (e.g., 2, 24, or 48 hours), depending on the experimental endpoint.[5][9]
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA isolation, protein extraction).
RNA Isolation and Quantitative Real-Time PCR (qPCR)
This protocol describes the steps for isolating total RNA and quantifying gene expression changes using qPCR.
-
RNA Isolation:
-
Lyse the cells directly in the culture dish using a lysis reagent such as TRIzol.
-
Homogenize the lysate and separate the RNA from DNA and proteins using chloroform.
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
DNase Treatment (Optional but Recommended):
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between LY294002-treated and control samples.[7]
-
Western Blotting
This protocol details the procedure for analyzing protein expression levels.
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling them in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Use a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Visualizations
Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of LY294002.
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of LY294002.
Logical Relationship
Caption: The logical cascade of events following LY294002 administration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LY294002 | Cell Signaling Technology [cellsignal.com]
- 3. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription Factors in the Akt Pathway - Creative BioMart [creativebiomart.net]
- 7. oaepublish.com [oaepublish.com]
- 8. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY294002 treatment [bio-protocol.org]
L002: A Potent Inhibitor of the Histone Acetyltransferase p300 for Cancer Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of L002
Abstract
This technical guide provides a comprehensive overview of this compound, a small molecule inhibitor of the histone acetyltransferase p300 (KAT3B). This compound was identified through a high-throughput screening campaign as a potent and selective anticancer agent. This document details the discovery, biological activity, and mechanism of action of this compound, providing researchers, scientists, and drug development professionals with a thorough understanding of this promising therapeutic candidate. The guide includes a summary of its quantitative biological data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and discovery workflow.
Introduction to this compound and its Target, p300
The protein p300 (also known as KAT3B or EP300) is a crucial lysine acetyltransferase that plays a pivotal role in regulating gene expression. It acts as a transcriptional co-activator by acetylating lysine residues on histones and other proteins, including the tumor suppressor p53. This acetylation leads to a more open chromatin structure, facilitating the binding of transcription factors and promoting gene transcription.
Elevated expression and activity of p300 have been observed in various human cancers, including prostate, liver, and breast cancer, and are often associated with a poor prognosis.[1] p300 is a critical coactivator for several oncogenic transcription factors, most notably STAT3 (Signal Transducer and Activator of Transcription 3).[1] The acetylation of STAT3 by p300 is a prerequisite for its phosphorylation and subsequent activation, which drives the expression of genes involved in cancer cell survival and proliferation.[1] Given its central role in oncogenesis, p300 has emerged as a promising therapeutic target for cancer treatment.
This compound (also known as NSC764414) is a small molecule identified as a potent inhibitor of p300.[2] Its discovery provides a valuable chemical tool for studying p300 biology and a potential lead compound for the development of novel anticancer therapeutics.
Discovery of this compound
This compound was discovered through a comprehensive high-throughput screening (HTS) campaign designed to identify compounds with selective cytotoxicity towards cancer cells.[2] The workflow for this discovery process is outlined below.
The initial screen of 622,079 compounds identified molecules that were cytotoxic to the triple-negative breast cancer (TNBC) cell line MDA-MB-231 but not to normal human mammary epithelial cells.[2] The resulting hits from this screen were then evaluated in a biochemical assay to directly measure their inhibitory activity against the enzymatic function of p300.[2] This secondary screen led to the identification of this compound as a potent inhibitor of p300.[2]
Chemical Synthesis of this compound
The primary publication that identified this compound sourced the compound from a commercial library (ChemBridge ID 6625948) and does not provide a detailed experimental protocol for its synthesis.[2] As such, a specific, step-by-step synthesis protocol is not publicly available.
However, based on its chemical structure, 4-((((4-methoxyphenyl)sulfonyl)oxy)imino)-2,6-dimethylcyclohexa-2,5-dienone, a plausible synthetic route would involve a two-step process:
-
Oximation of the Ketone: Reaction of 2,6-dimethyl-p-benzoquinone with hydroxylamine to form the corresponding oxime.
-
Sulfonylation of the Oxime: Reaction of the oxime with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the final product, this compound.
This proposed pathway is a standard method for the synthesis of oxime sulfonates. The specific reaction conditions, such as solvents, temperatures, and purification methods, would require experimental optimization.
Biological Activity and Data
This compound has been characterized through a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
In Vitro Enzymatic Inhibition
This compound directly inhibits the catalytic HAT domain of p300. Its potency against p300 and other related acetyltransferases is summarized in the table below.
| Target Enzyme | IC50 (µM) | Reference |
| p300 | 1.98 | [2] |
| PCAF | 35 | MCE |
| GCN5 | 34 | MCE |
| Table 1: In vitro inhibitory activity of this compound against various histone acetyltransferases. |
Cellular Activity
This compound has been shown to inhibit p300-mediated functions within cancer cells, leading to decreased acetylation of key protein targets and subsequent cytotoxicity.
| Cell Line | Assay | Effect of this compound | Reference |
| MDA-MB-468 | Histone Acetylation | Markedly suppressed acetylation of histone H3 and H4 | [2] |
| HCT116 | p53 Acetylation | Inhibited etoposide-induced acetylation of p53 at Lys382 | [3] |
| Various Cancer Lines | Cytotoxicity | Selectively kills cancer cells over normal cells | [2] |
| Table 2: Summary of the cellular activities of this compound. |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting the acetyltransferase activity of p300. Molecular docking studies suggest that this compound binds to the acetyl-CoA binding pocket of the p300 catalytic domain.[2] This competitive inhibition prevents the transfer of acetyl groups to p300's substrates, including histones and transcription factors like p53 and STAT3.
The inhibition of p300 by this compound has several downstream consequences that contribute to its anticancer activity:
-
Inhibition of Histone Acetylation: By preventing histone acetylation, this compound promotes a more condensed chromatin state, leading to the repression of oncogenes that are overexpressed in cancer cells.[2]
-
Inhibition of p53 Acetylation: this compound blocks the p300-mediated acetylation of p53, a key event in the activation of this tumor suppressor in response to cellular stress.[3]
-
Suppression of STAT3 Activation: A critical mechanism of this compound's action is the suppression of STAT3 signaling. p300-mediated acetylation of STAT3 is required for its subsequent phosphorylation and activation. By inhibiting p300, this compound prevents STAT3 activation, thereby blocking the transcription of STAT3 target genes that promote cell survival and proliferation.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound, based on the procedures described by Yang et al. (2013).[2]
In Vitro p300 Histone Acetyltransferase (HAT) Assay
-
Reaction Setup: The assay is performed in a 384-well plate format. Each well contains a reaction mixture of 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA.
-
Enzyme and Substrates: Recombinant p300 catalytic domain is added to each well, along with a histone H3 N-terminal peptide substrate and acetyl-CoA.
-
Inhibitor Addition: this compound, dissolved in DMSO, is added to the wells at various concentrations. Control wells receive DMSO only.
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 30 minutes).
-
Detection: The product of the acetylation reaction, CoASH, is detected and quantified using a fluorogenic probe. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of p300 inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell-Based Histone Acetylation Assay (Western Blot)
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468) are cultured in appropriate media. Cells are treated with this compound at various concentrations or with DMSO as a vehicle control for 24 hours.
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford assay).
-
Western Blotting: Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4). An antibody against total histone H3 is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (Cytotoxicity) Assay
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) and normal cells (e.g., HMECs) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured with a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated.
Conclusion and Future Directions
This compound is a potent and selective small molecule inhibitor of the histone acetyltransferase p300. Its discovery through a rigorous high-throughput screening process has provided a valuable tool for cancer research. The mechanism of action, involving the inhibition of histone and transcription factor acetylation and the suppression of the oncogenic STAT3 signaling pathway, highlights its potential as a therapeutic agent.
Future research should focus on several key areas:
-
Lead Optimization: Structure-activity relationship (SAR) studies could be conducted to improve the potency, selectivity, and pharmacokinetic properties of this compound.
-
In Vivo Efficacy: Further in vivo studies in various cancer models are needed to fully evaluate its therapeutic potential.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy or other targeted therapies, could lead to more effective treatment strategies.
References
L002: A Potent and Selective KAT3B Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
L002 (also known as NSC764414) has emerged as a significant small molecule inhibitor of the lysine acetyltransferase KAT3B, more commonly known as p300. Identified through high-throughput screening, this compound demonstrates potent and selective inhibition of p300's catalytic activity, leading to downstream effects on histone acetylation, tumor suppressor p53 activation, and the STAT3 signaling pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental methodologies, and its effects on key cellular signaling pathways. The information presented herein is intended to support further research and development of this compound and similar molecules as potential anticancer therapeutics.
Introduction to this compound and KAT3B (p300)
KAT3B (p300) is a crucial transcriptional co-activator that plays a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Its involvement in a multitude of cellular processes, including cell growth, differentiation, and apoptosis, has made it a compelling target for cancer therapy. Dysregulation of p300 activity is frequently observed in various cancers, contributing to uncontrolled cell proliferation and survival.
This compound was identified from a library of 622,079 compounds in a screen for molecules cytotoxic to the triple-negative breast cancer (TNBC) cell line MDA-MB-231, but not to normal human mammary epithelial cells.[1][2] Subsequent biochemical assays confirmed its inhibitory activity against the p300 catalytic domain.[1][2]
Quantitative Data on this compound Efficacy
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against p300 and Other Acetyltransferases
| Target Enzyme | IC50 (μM) | Reference(s) |
| p300 (KAT3B) | 1.98 | [1][2][3][4] |
| p300/CBP-associated factor (PCAF) | 35 | [3][4][5] |
| GCN5 | 34 | [3][4][5] |
| KAT5, KAT6B, KAT7 | No significant inhibition | [1] |
Table 2: Specificity of this compound against Other Enzyme Classes
| Enzyme Class | Specific Enzymes Tested | Result | Reference(s) |
| Histone Deacetylases (HDACs) | HDAC1, HDAC6, HDAC11 | No inhibition | [1] |
| Histone Methyltransferases (HMTs) | DOT1, EZH1, G9a, PRMT1, SETD2, SET7-9, SMYD2, SUV39H2 | No inhibition | [1] |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the acetyltransferase activity of p300. This inhibition leads to a reduction in the acetylation of key cellular proteins, thereby modulating their function and impacting downstream signaling pathways.
Inhibition of Histone Acetylation
This compound has been shown to markedly suppress the acetylation of histone H3 and H4 in various cancer cell lines, including the TNBC cell line MDA-MB-468.[1][2] This reduction in histone acetylation is a direct consequence of p300 inhibition and is a key indicator of this compound's on-target activity in a cellular context.
Inhibition of p53 Acetylation
The tumor suppressor protein p53 is a well-known substrate of p300. Acetylation of p53 is critical for its stability and transcriptional activity. This compound has been demonstrated to inhibit the acetylation of p53 in cells treated with etoposide, a DNA-damaging agent that induces p53 activation.[3][5]
Suppression of STAT3 Activation
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and invasion. The acetylation of STAT3 by p300 is required for its dimerization and subsequent activation. This compound has been shown to suppress the activation of STAT3.[1][3][5]
Signaling Pathway Analysis
The following diagram illustrates the role of KAT3B (p300) in the STAT3 signaling pathway and the point of intervention for this compound.
Experimental Protocols
While the seminal paper by Yang et al. (2013) does not provide exhaustive step-by-step protocols, the following sections outline the methodologies based on the available information and standard laboratory practices.
In Vitro p300 Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of p300.
-
Principle: A radiometric or fluorescence-based assay is used to quantify the transfer of an acetyl group from acetyl-CoA to a histone substrate by recombinant p300.
-
Reagents:
-
Recombinant human p300 catalytic domain
-
Histone H3 or H4 peptide substrate
-
[3H]-Acetyl-CoA or fluorescently labeled Acetyl-CoA
-
This compound (or other test compounds) at various concentrations
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT, and a protease inhibitor cocktail)
-
-
General Procedure:
-
Recombinant p300 is incubated with the histone substrate and varying concentrations of this compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of [3H]-Acetyl-CoA.
-
The reaction is allowed to proceed for a defined period at 30°C.
-
The reaction is stopped, and the acetylated histone product is separated from the unincorporated [3H]-Acetyl-CoA (e.g., by spotting onto phosphocellulose filter paper followed by washing).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Histone Acetylation Assay
This assay evaluates the ability of this compound to inhibit histone acetylation within a cellular context.
-
Principle: Cancer cells are treated with this compound, and the global levels of histone H3 and H4 acetylation are assessed by Western blotting.
-
Cell Lines: MDA-MB-468, MDA-MB-231, or other relevant cancer cell lines.
-
Reagents:
-
This compound at various concentrations
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
General Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified to determine the relative levels of histone acetylation.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This study assesses the anti-tumor efficacy of this compound in a preclinical animal model.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.
-
Animal Model: Athymic nude mice.
-
Cell Line: MDA-MB-468 human triple-negative breast cancer cells.
-
General Procedure:
-
MDA-MB-468 cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The treatment group receives intraperitoneal injections of this compound at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for histone acetylation markers).
-
In Vivo Efficacy
In a xenograft model using the triple-negative breast cancer cell line MDA-MB-468, this compound potently suppressed tumor growth and histone acetylation in the tumor tissue.[1][2] This demonstrates that this compound has in vivo activity and can effectively engage its target in a whole-animal setting.
Clinical Development
It is important to note that while the compound name "this compound" has appeared in the context of clinical trials, these instances refer to different molecules being investigated for distinct indications such as longevity in dogs (LOY-002), Alzheimer's disease (Athis compound), and dry eye disease (ILYX-002). To date, there is no publicly available information on clinical trials for this compound (NSC764414) as a KAT3B inhibitor for cancer treatment.
Conclusion
This compound is a valuable research tool for investigating the biological roles of KAT3B (p300) in cancer and other diseases. Its well-characterized in vitro and in vivo activity, coupled with its selectivity, makes it a strong candidate for further preclinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own studies with this compound. Future research should focus on optimizing its pharmacokinetic properties and further evaluating its therapeutic potential in a broader range of cancer models.
References
- 1. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
The intricate dance of p53 acetylation: A key regulator of tumor suppression
While specific information regarding a compound designated "L002" and its direct impact on p53 acetylation is not available in the public domain, this technical guide provides a comprehensive overview of the core mechanisms governing p53 acetylation. Understanding these pathways is critical for researchers, scientists, and drug development professionals seeking to modulate p53 activity for therapeutic benefit.
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] The functional activity of p53 is tightly regulated by a complex network of post-translational modifications, among which acetylation has emerged as a crucial determinant of its tumor-suppressive functions.[3][4] This modification, the addition of an acetyl group to lysine residues, profoundly influences p53 stability, DNA binding affinity, and its ability to transactivate target genes involved in cell cycle arrest, apoptosis, and DNA repair.[5][6]
Key players in the p53 acetylation network
The acetylation status of p53 is dynamically controlled by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs).
p53 Acetyltransferases: Several HATs have been identified to acetylate p53 at various lysine residues, primarily within its C-terminal regulatory domain and the DNA-binding domain.[3][4] The most well-characterized p53 acetyltransferases include:
-
p300/CBP (CREB-binding protein): These homologous proteins are major acetyltransferases of p53, targeting multiple lysine residues in the C-terminus (K370, K372, K373, K381, K382).[3] Acetylation at these sites is thought to enhance p53's sequence-specific DNA binding by inducing a conformational change.[3][5]
-
PCAF (p300/CBP-associated factor): PCAF also acetylates p53 in its C-terminal domain, contributing to its activation.[3]
-
Tip60 (Tat-interactive protein 60) and MOF (Males absent on the first): These are members of the MYST family of acetyltransferases and have been shown to acetylate p53 at lysine 120 (K120) within the DNA-binding domain.[3] Acetylation at K120 is particularly linked to the induction of apoptosis.[3]
p53 Deacetylases: The removal of acetyl groups from p53 is primarily mediated by HDACs, which act to repress p53 activity. The key deacetylase for p53 is:
-
SIRT1 (Sirtuin 1): This NAD+-dependent deacetylase is a critical negative regulator of p53.[7] Under normal conditions, SIRT1 keeps p53 in a hypoacetylated and inactive state.[8] In response to stress, SIRT1 activity can be inhibited, leading to p53 hyperacetylation and activation.
Impact of acetylation on p53 function
Acetylation exerts a multi-faceted influence on p53's tumor-suppressive activities:
-
Enhanced DNA Binding and Transcriptional Activity: C-terminal acetylation neutralizes the positive charge of lysine residues, which is proposed to relieve the auto-inhibitory interaction of the C-terminal domain with the DNA-binding domain.[3] This "opening" of the p53 conformation dramatically enhances its ability to bind to the promoter regions of its target genes, such as p21 (for cell cycle arrest) and BAX (for apoptosis).[5][9]
-
Stabilization of p53: Acetylation of lysine residues in the C-terminus can compete with ubiquitination at the same sites by the E3 ubiquitin ligase MDM2.[10] MDM2 targets p53 for proteasomal degradation, and by blocking this process, acetylation contributes to the stabilization and accumulation of p53 protein in response to stress.[10]
-
Promoter-Specific Gene Activation: Acetylation at different lysine residues can direct p53 to activate specific sets of target genes. For instance, acetylation at K120 by Tip60/MOF is strongly associated with the induction of pro-apoptotic genes.[3]
Quantitative data on p53 acetylation
The following table summarizes the key lysine residues on human p53 that are acetylated and the primary enzymes responsible.
| Lysine Residue | Location | Major Acetyltransferase(s) | Major Deacetylase(s) | Associated Function |
| K120 | DNA-Binding Domain | Tip60, MOF | SIRT1 | Apoptosis |
| K164 | DNA-Binding Domain | p300/CBP | SIRT1 | Cell cycle arrest |
| K370, K372, K373 | C-Terminal Domain | p300/CBP, PCAF | SIRT1, HDAC1 | Enhanced DNA binding, stabilization |
| K381, K382 | C-Terminal Domain | p300/CBP, PCAF | SIRT1, HDAC1 | Enhanced DNA binding, stabilization |
Experimental protocols for studying p53 acetylation
Investigating the acetylation status of p53 is crucial for understanding its regulation and for screening potential therapeutic agents. Key experimental methodologies include:
1. Immunoprecipitation and Western Blotting:
-
Objective: To detect the acetylation of endogenous or overexpressed p53.
-
Methodology:
-
Lyse cells to obtain total protein extracts.
-
Incubate the lysate with an antibody specific for p53 to immunoprecipitate the p53 protein.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with an antibody that specifically recognizes acetylated lysine residues or an antibody specific for a particular acetylated p53 lysine (e.g., anti-acetyl-p53 K382).
-
Detect the signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
2. In Vitro Acetylation Assay:
-
Objective: To determine if a specific protein (e.g., p300) can directly acetylate p53.
-
Methodology:
-
Purify recombinant p53 and the putative acetyltransferase.
-
Incubate the purified proteins in a reaction buffer containing acetyl-CoA (as the acetyl group donor).
-
Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an anti-acetyl-lysine antibody or by autoradiography if using radiolabeled acetyl-CoA.
-
3. Chromatin Immunoprecipitation (ChIP) Assay:
-
Objective: To determine if acetylated p53 is associated with the promoter regions of its target genes.
-
Methodology:
-
Crosslink proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitate the chromatin using an antibody against acetylated p53 (or a specific acetylated form).
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) to determine the enrichment of specific p53 target gene promoters (e.g., the p21 promoter) in the immunoprecipitated DNA.
-
Signaling pathways and experimental workflows
The following diagrams, generated using the DOT language, illustrate the p53 acetylation pathway and a general workflow for screening compounds that modulate this process.
Caption: The p53 acetylation signaling pathway.
Caption: Experimental workflow for screening p53 acetylation modulators.
Therapeutic implications and future directions
The critical role of p53 acetylation in tumor suppression has made the enzymes that regulate this process attractive targets for cancer therapy.[11][12] Small molecule inhibitors of HDACs, including SIRT1, have been investigated for their potential to reactivate p53 in cancer cells. Conversely, strategies to enhance the activity of HATs like p300/CBP are also being explored. The development of compounds that can specifically modulate the acetylation of p53, without affecting the acetylation of other proteins, remains a significant challenge but holds great promise for the future of personalized cancer medicine. Further research into the nuanced regulation of p53 acetylation will undoubtedly uncover novel therapeutic avenues for a wide range of malignancies.
References
- 1. p53: Guardian of the Genome | Technology Networks [technologynetworks.com]
- 2. youtube.com [youtube.com]
- 3. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Frontiers | The differing effects of a dual acting regulator on SIRT1 [frontiersin.org]
- 8. Sirt1 Regulates Insulin Secretion by Repressing UCP2 in Pancreatic β Cells | PLOS Biology [journals.plos.org]
- 9. youtube.com [youtube.com]
- 10. Acetylation Is Indispensable for p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Cell Permeability of L002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L002 (also known as NSC764414) is a potent, reversible, and cell-permeable small molecule inhibitor of the p300 histone acetyltransferase (HAT). It competitively binds to the acetyl-CoA pocket of the p300 catalytic domain, leading to the inhibition of histone and non-histone protein acetylation. This activity modulates various cellular processes, including gene expression, cell growth, and apoptosis, making this compound a compound of significant interest in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the cell permeability of this compound, including available data, relevant experimental protocols, and the key signaling pathways it influences.
Core Concepts: Cell Permeability and this compound
The ability of a drug candidate to permeate the cell membrane is a critical determinant of its therapeutic efficacy. For intracellular targets like p300, the compound must efficiently cross the lipid bilayer to reach its site of action. This compound's demonstrated ability to inhibit intracellular histone acetylation and modulate downstream signaling pathways confirms its capacity to enter cells.
Quantitative Data Summary
As of the latest literature review, specific quantitative cell permeability data for this compound, such as apparent permeability coefficients (Papp) from Caco-2 or PAMPA assays, have not been published. The following table summarizes the key in vitro inhibitory concentrations for this compound, which underscore its intracellular activity.
| Parameter | Value | Target/Cell Line | Remarks |
| IC50 | 1.98 µM | p300 catalytic domain (in vitro) | Demonstrates potent inhibition of the isolated enzyme. |
This table will be updated as quantitative permeability data for this compound becomes available.
Key Signaling Pathway Influenced by this compound
This compound primarily exerts its effects by inhibiting the acetyltransferase activity of p300. This leads to a reduction in the acetylation of histone and non-histone proteins, thereby modulating various signaling pathways. One of the key pathways affected is the STAT3 signaling cascade.
Experimental Protocols
The following are detailed, standardized protocols for assessing the cell permeability of a small molecule inhibitor like this compound. While specific results for this compound using these methods are not published, these protocols represent the gold standard for such evaluations.
Caco-2 Cell Permeability Assay
This assay is widely used to predict in vivo drug absorption in the human intestine.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by testing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The test compound (this compound) is added to the apical (A) side of the monolayer.
-
Samples are collected from the basolateral (B) side at various time points.
-
The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
The test compound is added to the basolateral (B) side.
-
Samples are collected from the apical (A) side at various time points.
-
Compound concentration is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: Rate of drug appearance in the receiver chamber.
-
A: Surface area of the filter membrane.
-
C0: Initial concentration of the drug in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Setup:
-
The wells of a donor plate are filled with a solution of the test compound (this compound) at a known concentration.
-
The acceptor plate, containing buffer, is placed on top of the donor plate, sandwiching the artificial membrane.
-
-
Incubation: The "sandwich" is incubated for a defined period to allow the compound to diffuse from the donor to the acceptor plate.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated.
Conclusion
This compound is a valuable research tool with demonstrated intracellular activity, which strongly supports its cell-permeable nature. While direct quantitative measurements of its permeability are not currently in the public domain, the provided experimental protocols offer a clear framework for how such data can be generated. The continued investigation into the physicochemical properties of this compound, including its cell permeability, will be crucial for its further development as a potential therapeutic agent. Researchers are encouraged to perform the described assays to generate quantitative permeability data for this compound to better understand its drug-like properties.
The Role of STAT3 Signaling in Oncology: A Technical Overview and Therapeutic Landscape
For Immediate Release
This technical guide provides an in-depth analysis of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator in cancer progression. It is intended for researchers, scientists, and professionals in drug development. This document will detail the mechanisms of STAT3 activation, its downstream effects, and current therapeutic strategies for its inhibition.
It is important to clarify that the designation "L002" in recent oncology discussions refers to the NRG-L002 clinical trial. This trial investigated the addition of local consolidative therapy to maintenance systemic therapy for oligometastatic non-small cell lung cancer and did not involve a specific therapeutic agent named this compound targeting STAT3. This guide will focus on the broader, well-established field of STAT3 inhibition in cancer therapy.
The STAT3 Signaling Pathway: A Central Node in Cancer Biology
The STAT3 protein is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In healthy cells, STAT3 activation is a transient and tightly regulated process. However, in many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis.[2]
STAT3 is a key component of the Janus kinase (JAK)-STAT signaling pathway.[3] This pathway is initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), to their corresponding receptors on the cell surface.[4][5] This binding event triggers the activation of associated JAKs, which then phosphorylate STAT3 proteins at a critical tyrosine residue (Tyr705).[6] Phosphorylation at a serine residue (Ser727) has also been shown to be important for maximal STAT3 activation.[6]
Once phosphorylated, STAT3 monomers dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[1][3]
Diagram: The Canonical STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway initiated by cytokine/growth factor binding.
Downstream Effects of Constitutive STAT3 Activation in Cancer
The aberrant and continuous activation of STAT3 in tumor cells leads to the upregulation of a wide array of genes that are critical for tumorigenesis. These target genes are involved in:
-
Cell Proliferation and Survival: STAT3 promotes the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, which protect cancer cells from cell death.[6] It also upregulates cyclins and c-Myc, which drive cell cycle progression.[6]
-
Angiogenesis: STAT3 activation can induce the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels to supply the growing tumor.[6]
-
Invasion and Metastasis: By regulating the expression of genes involved in the epithelial-mesenchymal transition (EMT), such as TWIST1 and Vimentin, STAT3 can enhance the migratory and invasive properties of cancer cells.[6]
-
Immune Evasion: STAT3 plays a crucial role in creating an immunosuppressive tumor microenvironment. It can promote the expression of immune checkpoint proteins like PD-L1 and suppress the function of immune cells that would normally attack the tumor.[1][2]
Quantitative Data on STAT3 Inhibition
While no data exists for a compound named "this compound" targeting STAT3, numerous small molecule inhibitors of the STAT3 pathway have been developed and characterized. The following table summarizes representative quantitative data for well-studied STAT3 inhibitors to provide a comparative overview.
| Inhibitor | Target | IC50 (in vitro) | Cell Lines Tested | Reference Compound (for context) |
| Stattic | STAT3 SH2 Domain | 5.1 µM | Human breast cancer | N/A |
| S3I-201 | STAT3 SH2 Domain | 86 µM | Human breast cancer | N/A |
| Cryptotanshinone | STAT3 Tyr705 Phos. | 4.6 µM | Human prostate cancer | N/A |
| LLL12B | STAT3 | ~0.29 µM | Triple-negative breast cancer | N/A |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols for Studying STAT3 Activation
The investigation of STAT3 activation and its inhibition relies on a variety of well-established experimental techniques.
Western Blotting for Phosphorylated STAT3
Objective: To detect and quantify the levels of phosphorylated STAT3 (p-STAT3) as a measure of STAT3 activation.
Methodology:
-
Cell Lysis: Treat cells with the investigational compound or control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705 or Ser727).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to total STAT3 levels.
Luciferase Reporter Assay
Objective: To measure the transcriptional activity of STAT3.
Methodology:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing STAT3 binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with the test compound and/or a known STAT3 activator (e.g., IL-6).
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A decrease in luciferase activity in the presence of an inhibitor indicates reduced STAT3 transcriptional activity.
Diagram: Experimental Workflow for Assessing STAT3 Inhibition
Caption: Experimental workflow for evaluating STAT3 inhibitors in vitro and in vivo.
Conclusion
The STAT3 signaling pathway remains a compelling target for cancer therapy due to its central role in driving tumor progression and mediating immune evasion. While the designation "this compound" corresponds to a clinical trial and not a specific STAT3 inhibitor, the field of STAT3-targeted drug discovery is active and continues to yield promising therapeutic candidates. A thorough understanding of the STAT3 pathway and the application of rigorous experimental methodologies are essential for the successful development of novel and effective cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 5. STAT3 Activation in Glioblastoma: Biochemical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
L002: Analysis of Potential Therapeutic Applications in Oncology
Disclaimer: The information contained in this document is based on publicly available data. The identifier "L002" is not unique and corresponds to several different investigational entities. This paper focuses on the most relevant of these, "LOP-002," for which the most descriptive, albeit limited, information was found. A comprehensive in-depth guide with detailed quantitative data and experimental protocols as requested cannot be fully compiled due to the limited availability of specific public information.
Introduction
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that act on specific molecular pathways involved in tumorigenesis and tumor progression. One such molecule that has emerged in early-stage clinical development is LOP-002. This document provides a summary of the available information on LOP-002 and its potential as an anti-cancer agent.
LOP-002: A Profile
LOP-002 is described as a novel, small-molecule inhibitor currently under investigation for its potential therapeutic benefits in oncology and chronic inflammatory diseases.[1] It is reportedly in Phase II clinical trials, suggesting it has passed initial safety assessments in Phase I trials.[1]
Mechanism of Action
The primary mechanism of action of LOP-002 is the inhibition of a specific protein kinase pathway that is crucial for the proliferation and survival of malignant cells.[1] Protein kinases are key regulators of cellular signaling pathways that control cell division, growth, and apoptosis (programmed cell death).[1] In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth.[1]
By targeting an aberrant kinase pathway, LOP-002 aims to interrupt the signals that promote cancer cell survival and proliferation.[1] This targeted inhibition is suggested to have a dual action:
-
Reducing cancer cell growth. [1]
-
Inducing apoptosis , making cancer cells more susceptible to programmed cell death.[1]
The specific protein kinase or signaling pathway targeted by LOP-002 is not disclosed in the available public information.
Preclinical and Clinical Development
Preclinical studies in animal models have reportedly shown promise for LOP-002 in treating non-small cell lung cancer (NSCLC) and certain types of leukemia.[1] These studies indicated an ability to significantly reduce tumor size and improve survival rates in animal subjects.[1]
LOP-002 has progressed to Phase II clinical trials, which are designed to evaluate its efficacy and further assess its safety in patients.[1] Phase I trials have established a favorable safety profile with manageable side effects.[1]
Quantitative Data Summary
A thorough search for publicly available quantitative data regarding the efficacy of LOP-002 did not yield specific metrics such as IC50 values, tumor growth inhibition percentages from in vivo studies, or patient response rates from clinical trials. This information is likely proprietary to the developing institutions.
Experimental Protocols
Detailed experimental protocols for the preclinical (in vitro and in vivo) and clinical studies of LOP-002 are not available in the public domain. Such information is typically published in peer-reviewed scientific journals or detailed in clinical trial registries, neither of which could be located for LOP-002 with specific protocols.
Signaling Pathway and Experimental Workflow Visualization
Due to the lack of specific information on the protein kinase pathway inhibited by LOP-002 and the absence of detailed experimental workflows, the creation of accurate and informative diagrams using Graphviz is not possible at this time. A generalized representation of a kinase inhibitor's mechanism of action is provided below for illustrative purposes.
Caption: Generalized signaling pathway of a protein kinase inhibitor like LOP-002.
Other "this compound" Designations in Cancer Research
It is important to note that the identifier "this compound" has been associated with other entities in cancer research, which should not be confused with LOP-002.
-
LON002: A formulation of artemether administered as a sublingual spray, being investigated for advanced solid tumors.
-
NRG-LU002: The designation for a randomized phase II/III clinical trial evaluating local consolidative therapy in limited metastatic non-small cell lung cancer. This is a study, not a therapeutic agent.
Conclusion
LOP-002 represents a promising targeted therapy for cancer, operating through the inhibition of a key protein kinase pathway. Its progression to Phase II clinical trials suggests a favorable safety profile and potential for efficacy. However, a detailed technical assessment is hampered by the lack of publicly available quantitative data, specific mechanistic details, and comprehensive experimental protocols. As LOP-002 advances through clinical development, it is anticipated that more detailed information will be disseminated through scientific publications and conference presentations. The scientific and drug development communities await these future disclosures to fully understand the therapeutic potential of this investigational agent.
References
Methodological & Application
L002 In Vitro Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L002, a potent inhibitor of the p300 histone acetyltransferase (HAT), in various in vitro assays. The protocols detailed below are designed to assist in the investigation of this compound's mechanism of action and its effects on cell signaling, gene expression, and cell viability.
Introduction
This compound is a small molecule inhibitor of the acetyltransferase p300, with a reported IC50 of 1.98 µM. By inhibiting p300, this compound blocks the acetylation of histone and non-histone proteins, such as the tumor suppressor p53. This activity can modulate gene expression and interfere with signaling pathways critical for cell growth and survival, including the STAT3 signaling cascade. This compound has demonstrated potential as an anti-cancer agent, notably in models of breast cancer, by suppressing cell growth.
Data Summary
The following table summarizes the quantitative data regarding the in vitro activity of this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | p300 Acetyltransferase | IC50 | 1.98 µM | [1](--INVALID-LINK--) |
| Cell Growth Assay | Breast Cancer Cell Lines | Inhibition | Growth suppression observed | [2](--INVALID-LINK--) |
| Acetylation Assay | Histone Proteins | Inhibition | Blocks histone acetylation | [1](3--INVALID-LINK-- |
| Acetylation Assay | p53 | Inhibition | Blocks p53 acetylation | [1](--INVALID-LINK--) |
| Signaling Assay | Lymphoma Cell Lines | STAT3 Activation | Suppresses STAT3 activation | [2](--INVALID-LINK--) |
Experimental Protocols
p300 Histone Acetyltransferase (HAT) Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of p300.
Materials:
-
Recombinant human p300 protein
-
Histone H3 peptide (substrate)
-
Acetyl-CoA
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., radioactive [3H]-Acetyl-CoA and scintillation counting, or a fluorescence/colorimetric-based HAT assay kit)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant p300, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the HAT reaction by adding Acetyl-CoA.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto filter paper and washing).
-
Quantify the level of histone acetylation using the chosen detection method.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Growth Inhibition Assay (MTT/MTS Assay)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell line MCF-7 or MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 48-72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.
Western Blot for Histone and p53 Acetylation
This protocol assesses the ability of this compound to inhibit the acetylation of histone H3 and p53 in cultured cells.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-p53, anti-total-p53, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells and treat with varying concentrations of this compound for a desired time period.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels and the loading control.
STAT3 Phosphorylation Inhibition Assay
This protocol evaluates the effect of this compound on the phosphorylation of STAT3, a downstream target of p300-mediated signaling.
Materials:
-
Cancer cell line with active STAT3 signaling
-
This compound
-
Stimulating agent (e.g., IL-6) if necessary to induce STAT3 phosphorylation
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3.
-
HRP-conjugated secondary antibodies
-
Western blotting reagents and equipment
Procedure:
-
Culture cells and pre-treat with different concentrations of this compound before stimulating with an agent like IL-6, if required.
-
Lyse the cells and perform Western blotting as described in the previous protocol.
-
Probe the membrane with antibodies against phospho-STAT3 and total-STAT3.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits p300, blocking acetylation and downstream signaling.
Experimental Workflow for this compound In Vitro Testing
Caption: Workflow for characterizing the in vitro effects of this compound.
References
Application Notes and Protocols: Optimal L002 Dosage for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal dosage of L002, a potent p300 histone acetyltransferase (HAT) inhibitor, in various cell culture experiments. The provided protocols and data will aid in the effective application of this compound for studying its effects on cell viability, apoptosis, and relevant signaling pathways.
Introduction to this compound
This compound is a cell-permeable small molecule that functions as a nonselective inhibitor of the histone acetyltransferase EP300 (p300), with a reported IC50 of 1.98 µM.[1] It also exhibits inhibitory activity against KAT2A and KAT2B. By inhibiting p300, this compound blocks the acetylation of numerous protein substrates, including histones and transcription factors like STAT3 and p53.[1][2] This inhibition of acetylation can lead to the suppression of gene transcription, growth arrest, and the induction of apoptosis in cancer cells.[1] this compound has demonstrated anti-tumor activity in both in vitro and in vivo models, particularly in breast cancer and lymphoma.[1][3]
Quantitative Data: this compound Cytotoxicity
The half-maximal cytotoxic concentration (CC50) of this compound has been evaluated in various cancer cell lines, providing a starting point for determining the optimal experimental dosage. The following table summarizes the reported CC50 values.
| Cell Line | Cancer Type | CC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5.8 |
| MDA-MB-468 | Breast Cancer | 6.2 |
| BT-549 | Breast Cancer | 7.5 |
| MCF-7 | Breast Cancer | >25 |
| T-47D | Breast Cancer | >25 |
| DU-145 | Prostate Cancer | 10.5 |
| PC-3 | Prostate Cancer | 12.5 |
| LNCaP | Prostate Cancer | >25 |
| HCT-116 | Colon Cancer | 8.9 |
| HT-29 | Colon Cancer | 11.2 |
| A549 | Lung Cancer | 9.8 |
| NCI-H460 | Lung Cancer | 11.5 |
| U-87 MG | Glioblastoma | 14.2 |
| HMEC | Normal Mammary Epithelial | >25 |
Table 1: CC50 values of this compound against various cancer cell lines and a normal human mammary epithelial cell line (HMEC). Data extracted from a high-throughput screening study.[1]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Dosage using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (p300/CBP Inhibitor VI, NSC 764414)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Assessment of Apoptosis using Annexin V Staining
This protocol describes how to quantify apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat the cells with this compound at the predetermined optimal concentration (e.g., 1x and 2x the IC50 value) and a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
This compound-Mediated Inhibition of the STAT3 Signaling Pathway
This compound inhibits the acetyltransferase activity of p300. Since p300-mediated acetylation of STAT3 is a prerequisite for its phosphorylation and activation, this compound treatment leads to the suppression of the STAT3 signaling pathway. This can result in decreased transcription of STAT3 target genes involved in cell proliferation and survival.
Caption: this compound inhibits p300, preventing STAT3 acetylation and subsequent activation.
Potential Impact of this compound on the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. While this compound's primary target is p300, there is potential for crosstalk between p300 and this pathway. For instance, p300 can acetylate and regulate the activity of key components within this pathway, such as AKT. By inhibiting p300, this compound may indirectly modulate PI3K/AKT/mTOR signaling.
Caption: this compound may indirectly affect the PI3K/AKT/mTOR pathway via p300.
Experimental Workflow for Determining Optimal this compound Dosage
The following diagram illustrates a logical workflow for establishing the optimal concentration of this compound for use in cell culture experiments.
Caption: Workflow for determining the optimal this compound dosage.
References
Application Notes and Protocols for In Vivo Studies of L002 (LN002) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
L002, also referred to as LN002 in the scientific literature, is a novel compound identified as a potent inhibitor of alternative oxidase (AOX). It is being investigated for its therapeutic potential against infections caused by the protozoan parasite Cryptosporidium. This document provides detailed application notes and protocols for the use of this compound in in vivo studies using mouse models of cryptosporidiosis.
Disclaimer: The majority of currently available pharmacokinetic data for LN002 has been generated in rat models. One study notes that the compound was found to be "effective and less cytotoxic in mice"[1], however, the specific data from these mouse studies are not detailed in the available literature. The protocols and dosage recommendations provided herein are therefore based on an extrapolation from rat data and established methodologies for in vivo studies in mice. Researchers should consider these as starting points and perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse strain and experimental setup.
Mechanism of Action: Alternative Oxidase (AOX) Inhibition
Cryptosporidium parvum possesses a mitochondrial remnant known as the mitosome. Unlike the mitochondria of their hosts, these parasites utilize an alternative respiratory pathway that involves an alternative oxidase (AOX)[2]. This pathway branches from the conventional electron transport chain at the ubiquinone pool. While the standard pathway utilizes complexes III and IV to pump protons and generate ATP, the AOX pathway directly reduces oxygen to water. This process is not coupled to ATP synthesis and is insensitive to inhibitors of complex III and IV, such as cyanide[3].
By inhibiting AOX, this compound disrupts the parasite's energy metabolism, leading to a cytopathic effect and a reduction in parasite proliferation. This targeted approach is promising as the AOX pathway is absent in mammals, suggesting a potentially high therapeutic index.
Signaling Pathway of Alternative Oxidase
The following diagram illustrates the position of the Alternative Oxidase (AOX) pathway within the mitochondrial electron transport chain, which is the target of this compound.
Caption: Mitochondrial electron transport chain with the Alternative Oxidase (AOX) pathway targeted by this compound.
Data Presentation: Pharmacokinetics of LN002 in Rats
The following tables summarize the pharmacokinetic parameters of LN002 administered intravenously (IV) and orally (PO) in Sprague-Dawley rats. This data is critical for designing initial in vivo studies in mice, although direct translation of dosages is not recommended without pilot studies.
Table 1: Pharmacokinetic Parameters of LN002 in Rats after a Single IV Dose.
| Parameter | 1 mg/kg IV Dose (Mean ± SD) |
| T½ (h) | 10.91 ± 6.56 |
| AUC₀₋₂₄ (h·ng/mL) | 7024.86 ± 1521.51 |
| Vd (L/kg) | 1.69 ± 0.44 |
| Cl (L/h/kg) | 0.11 ± 0.03 |
Data sourced from a study on LN002 pharmacokinetics in rats[1].
Table 2: Pharmacokinetic Parameters of LN002 in Rats after a Single Oral Dose.
| Parameter | 100 mg/kg PO | 200 mg/kg PO | 400 mg/kg PO |
| Cmax (ng/mL) | 849.88 ± 190.02 | 1669.24 ± 105.76 | 4033.21 ± 409.96 |
| Tmax (h) | 1 | 1 | 1 |
| AUC₀₋₂₄ (h·ng/mL) | 2280.41 ± 389.96 | 3929.59 ± 498.05 | 7498.10 ± 1109.91 |
| T½ (h) | 18.83 ± 10.55 | 17.96 ± 9.33 | 18.54 ± 8.12 |
| Bioavailability (F %) | 0.32 | 0.27 | 0.27 |
Data sourced from a study on LN002 pharmacokinetics in rats[1]. The low oral bioavailability suggests that the compound has high concentrations in the intestine, which is the site of Cryptosporidium infection[1].
Experimental Protocols
Protocol 1: Establishment of Cryptosporidium parvum Infection in Mice
This protocol describes the establishment of a C. parvum infection in an immunocompromised mouse model, which is necessary for testing the efficacy of anti-cryptosporidial compounds like this compound. Interferon-gamma knockout (IFN-γ KO) mice are highly susceptible and commonly used[4].
Materials:
-
Cryptosporidium parvum oocysts (e.g., Iowa or Moredun strain)
-
Immunocompromised mice (e.g., IFN-γ KO on a C57BL/6 background, 6-8 weeks old)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or flow cytometer for oocyst counting
Procedure:
-
Oocyst Preparation: Prior to infection, treat C. parvum oocysts with a 10% sodium hypochlorite solution on ice for 10 minutes to sterilize the surface.
-
Wash the oocysts three times with sterile PBS by centrifugation (e.g., 3000 x g for 5 minutes).
-
Resuspend the oocysts in PBS and determine the concentration using a hemocytometer or flow cytometer.
-
Dilute the oocyst suspension to the desired concentration (e.g., 1 x 10⁶ oocysts/mL). A typical infectious dose is 1 x 10⁵ oocysts per mouse.
-
Infection: Administer 100 µL of the oocyst suspension (containing 1 x 10⁵ oocysts) to each mouse via oral gavage.
-
House the infected animals in a biosafety level 2 (BSL-2) facility with appropriate containment measures.
-
Monitor the mice daily for clinical signs of infection, such as weight loss, dehydration, and diarrhea.
-
Oocyst shedding typically begins 3-5 days post-infection and can be monitored by collecting fecal samples.
Protocol 2: Efficacy Study of this compound in a C. parvum Infected Mouse Model
This protocol outlines a typical efficacy study to evaluate the anti-cryptosporidial activity of this compound in vivo.
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of this compound against Cryptosporidium in mice.
Procedure:
-
Infection: Establish C. parvum infection in mice as described in Protocol 1.
-
Group Allocation: On day 3 post-infection, when oocyst shedding is established, randomize mice into treatment groups (n=5-10 mice per group).
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound at a low dose (e.g., 50 mg/kg, administered orally).
-
Group 3: this compound at a high dose (e.g., 200 mg/kg, administered orally).
-
Group 4 (Optional): Positive control, such as nitazoxanide.
-
-
Drug Preparation and Administration:
-
Based on rat studies, this compound has low aqueous solubility. Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or 10% Tween 80).
-
Administer the assigned treatment orally (PO) via gavage, for example, twice daily (BID) for 7 consecutive days. Dose volumes should be appropriate for the mouse weight (e.g., 10 mL/kg).
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Collect fecal pellets from each mouse daily or every other day to quantify oocyst shedding.
-
-
Endpoint and Analysis:
-
At the end of the treatment period (e.g., day 10 post-infection), euthanize the mice.
-
Collect the terminal ileum and/or whole intestine for analysis.
-
Parasite Burden Quantification:
-
Fecal Oocyst Counting: Use flow cytometry or immunofluorescence microscopy to count oocysts per gram of feces[4][5].
-
Tissue Parasite Load (qPCR): Extract DNA from intestinal tissue and perform quantitative real-time PCR (qPCR) to determine the number of parasite genomes relative to a host gene (e.g., GAPDH)[6].
-
Histopathology: Fix intestinal sections in 10% buffered formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to visualize parasite life stages and assess intestinal damage[7].
-
-
Protocol 3: Acute Oral Toxicity (LD50) Study in Mice
As no public LD50 data for this compound in mice is available, an acute toxicity study is essential before proceeding with efficacy studies. This protocol is based on the OECD Test Guideline 425 (Up-and-Down Procedure).
Materials:
-
Healthy, nulliparous, non-pregnant female mice (e.g., CD-1 or BALB/c), 8-12 weeks old.
-
This compound compound.
-
Appropriate vehicle for oral administration.
-
Oral gavage needles.
Procedure:
-
Dosing:
-
Administer the compound sequentially to single animals at 48-hour intervals.
-
Start with a dose just below the best preliminary estimate of the LD50. Based on the rat oral administration of up to 400 mg/kg without reported mortality[1], a starting dose of 175 mg/kg could be considered, or a limit test at 2000 mg/kg if low toxicity is expected[8].
-
The dose for the next animal is adjusted up or down by a constant factor (e.g., 3.2) depending on the outcome for the previous animal (survival or death).
-
-
Observation:
-
Observe animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior) frequently on the day of dosing and at least once daily for 14 days.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
-
Termination:
-
The study is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specific number of reversals in outcome have occurred).
-
The LD50 is then calculated using the maximum likelihood method.
-
Concluding Remarks
This compound (LN002) represents a promising targeted therapeutic for cryptosporidiosis due to its specific inhibition of the parasite's alternative oxidase. While direct in vivo data in mice is limited, the available information from rat studies provides a solid foundation for initiating research. The protocols outlined in this document offer a comprehensive framework for establishing a Cryptosporidium infection model, assessing the efficacy of this compound, and determining its acute toxicity profile in mice. It is imperative that researchers conduct careful pilot studies to validate dosages and assess tolerability in their specific experimental systems.
References
- 1. Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Characterization of Alternative Oxidase in Cryptosporidium Mitosome | Scilit [scilit.com]
- 3. csirhrdg.res.in [csirhrdg.res.in]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
- 6. Quantification of In Vitro and In Vivo Cryptosporidium parvum Infection by Using Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models for Use in Cryptosporidium Infection Studies and Quantification of Parasite Burden Using Flow Cytometry, qPCR, and Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for L002 in Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of L002, a potent and cell-permeable inhibitor of the acetyltransferase p300 (KAT3B). The provided protocols are designed to enable researchers to effectively prepare and utilize this compound in various experimental settings, ensuring reliable and reproducible results.
This compound: A Selective p300 Inhibitor
This compound acts as a reversible and specific inhibitor of the p300 catalytic domain by binding to the acetyl-CoA pocket.[1] This inhibition blocks histone and p53 acetylation and suppresses STAT3 activation.[1][2] With an IC50 of 1.98 µM for p300, it shows weaker inhibition against PCAF and GCN5.[1]
Solubility of this compound
The solubility of a compound is a critical factor for its experimental application. While specific quantitative data for this compound in various aqueous buffers is not extensively published, the following information and protocols will guide the user in preparing appropriate solutions.
Known Solubility:
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for experimental use.
Figure 1. Workflow for preparing an this compound stock solution.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of solid this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store the aliquots as recommended in the stability section.
Protocol for Determining the Aqueous Solubility of this compound (Shake-Flask Method):
This protocol describes the "shake-flask" method, a gold standard for determining the thermodynamic equilibrium solubility of a compound in aqueous buffers.
Figure 2. Workflow for determining the aqueous solubility of this compound.
Materials:
-
This compound solid powder
-
Aqueous buffers of interest (e.g., PBS, Tris-HCl at various pH values)
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the container on a shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. The resulting concentration is the equilibrium solubility.
Stability of this compound
Understanding the stability of this compound in solution is crucial for designing experiments and ensuring the integrity of the compound throughout its use.
Recommended Storage of Stock Solutions:
| Storage Temperature | Duration |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Protocol for Assessing Freeze-Thaw Stability of this compound:
This protocol is designed to determine the stability of this compound in a specific solvent or buffer after multiple freeze-thaw cycles.
Materials:
-
This compound solution (in the solvent/buffer of interest)
-
-20°C or -80°C freezer
-
Analytical method for quantification (e.g., HPLC)
Procedure:
-
Initial Analysis: Prepare a fresh solution of this compound at the desired concentration. Analyze an aliquot immediately to determine the initial concentration (T=0).
-
Freeze-Thaw Cycles:
-
Freeze: Place the remaining solution at the desired freezing temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw: Thaw the solution at room temperature until it is completely liquid.
-
This constitutes one freeze-thaw cycle.
-
-
Sampling and Analysis: After the first cycle, take an aliquot for analysis. Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3-5 cycles), taking an aliquot for analysis after each cycle.
-
Data Comparison: Compare the concentration of this compound at each freeze-thaw cycle to the initial concentration. A significant decrease in concentration indicates instability.
Protocol for Assessing pH Stability of this compound:
This protocol helps to determine the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Aqueous buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9)
-
Incubator
-
Analytical method for quantification (e.g., HPLC)
Procedure:
-
Solution Preparation: Dilute the this compound stock solution into each of the different pH buffers to the final desired experimental concentration.
-
Initial Analysis: Immediately analyze an aliquot from each pH solution to determine the initial concentration (T=0).
-
Incubation: Incubate the remaining solutions at a constant temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots from each pH solution and analyze the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH. A rapid decline in concentration at a particular pH indicates instability under those conditions.
This compound Signaling Pathway
This compound inhibits the acetyltransferase activity of p300. One of the key downstream effects of p300 inhibition is the suppression of STAT3 signaling. p300 is known to acetylate STAT3, a critical step for its activation and transcriptional activity.
Figure 3. this compound inhibits p300-mediated STAT3 acetylation.
References
Application Notes and Protocols for L002 Stock Solution Preparation and Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of a stock solution of L002, a potent and selective inhibitor of the p300 histone acetyltransferase (HAT), and its subsequent use in cell-based assays.
Introduction
This compound is a cell-permeable small molecule that acts as a reversible and specific inhibitor of the p300 catalytic domain (KAT3B) with an IC50 of 1.98 μM.[1][2] By competitively binding to the acetyl-CoA pocket, this compound effectively blocks histone acetylation, p53 acetylation, and STAT3 activation.[1][2] Its demonstrated ability to suppress tumor growth in preclinical models makes it a valuable tool for cancer research and drug development.[3][4] These protocols outline the necessary steps for dissolving, storing, and applying this compound for in vitro cell culture experiments.
This compound Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₅S | [1][3] |
| Molecular Weight | 321.35 g/mol | [1][3] |
| IC50 (p300) | 1.98 µM | [1][2][3][4] |
| Solubility in DMSO | ≥ 30 mg/mL (up to 100 mM) | [1][3][5][6] |
| Appearance | Crystalline solid | [6] |
| Storage of Stock Solution | -20°C for up to 3 months | [4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 321.35 g/mol = 3.2135 mg
-
-
-
Weigh this compound powder:
-
Carefully weigh out approximately 3.21 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the this compound powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[5]
-
-
Aliquot and store:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months when stored at this temperature.[4]
-
Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate cell culture vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed cells into the desired culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared medium containing the desired concentrations of this compound to the respective wells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired treatment duration.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream analyses, such as viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
-
Visualizations
Caption: Workflow for preparing and using this compound stock solution.
Caption: this compound inhibits p300, blocking acetylation and STAT3 activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (CAS 321695-57-2): R&D Systems [rndsystems.com]
- 4. p300/CBP Inhibitor VI, this compound - CAS 321695-57-2 - Calbiochem | 505298 [merckmillipore.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for LOXL2 Silencing in Cardiac Hypertrophy Models
Topic: LOXL2 as a Therapeutic Target in Cardiac Hypertrophy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload from conditions like hypertension and aortic stenosis. However, sustained hypertrophy can become pathological, leading to heart failure.[1] Lysyl oxidase-like 2 (LOXL2), an enzyme involved in extracellular matrix (ECM) cross-linking, has emerged as a key player in the development of cardiac hypertrophy and fibrosis.[2][3] Upregulation of LOXL2 is observed in diseased human hearts and the serum of heart failure patients, where its levels correlate with collagen crosslinking and cardiac dysfunction.[4] Consequently, targeting LOXL2 presents a promising therapeutic strategy for mitigating pathological cardiac remodeling. This document provides detailed application notes and protocols for studying the effects of LOXL2 silencing in in vitro models of cardiac hypertrophy.
Data Presentation
The following tables summarize the quantitative data from studies on LOXL2 silencing in angiotensin II (Ang II)-induced cardiac hypertrophy in H9c2 rat cardiomyocytes.
Table 1: Effect of LOXL2 Silencing on Cardiomyocyte Size
| Treatment Group | Cell Surface Area (relative to control) |
| Control | 1.0 |
| Angiotensin II | 1.8 (approx.) |
| Angiotensin II + siLOXL2 | 1.2 (approx.) |
Data adapted from immunofluorescence analysis of α-actinin staining in H9c2 cells.[2]
Table 2: Effect of LOXL2 Silencing on Hypertrophic Marker mRNA Expression
| Treatment Group | ANP mRNA (relative to control) | BNP mRNA (relative to control) | β-MHC mRNA (relative to control) |
| Control | 1.0 | 1.0 | 1.0 |
| Angiotensin II | Significantly Increased | Significantly Increased | Significantly Increased |
| Angiotensin II + siLOXL2 | Significantly Reduced vs. Ang II | Significantly Reduced vs. Ang II | Significantly Reduced vs. Ang II |
Data derived from RT-qPCR analysis in H9c2 cells.[5]
Table 3: Effect of LOXL2 Silencing on Pro-inflammatory Cytokine Expression
| Treatment Group | IL-1β Expression (relative to control) | TNF-α Expression (relative to control) |
| Control | 1.0 | 1.0 |
| Angiotensin II | Significantly Increased | Significantly Increased |
| Angiotensin II + siLOXL2 | Significantly Reduced vs. Ang II | Significantly Reduced vs. Ang II |
Data from analysis in H9c2 cells.
Experimental Protocols
Protocol 1: In Vitro Model of Cardiac Hypertrophy using H9c2 Cells
This protocol describes the induction of hypertrophy in the H9c2 rat cardiomyocyte cell line using Angiotensin II (Ang II).
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Angiotensin II (Ang II)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed H9c2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, or plates with coverslips for immunofluorescence).
-
Serum Starvation: Once cells reach 70-80% confluency, starve the cells in serum-free DMEM for 24 hours to synchronize them.
-
Induction of Hypertrophy: Treat the cells with Ang II (a typical concentration is 1 µM) for 24-48 hours to induce a hypertrophic response. A vehicle-treated group (e.g., PBS) should be used as a control.
Protocol 2: siRNA-mediated Silencing of LOXL2 in H9c2 Cells
This protocol details the procedure for silencing LOXL2 expression using small interfering RNA (siRNA) in Ang II-treated H9c2 cells.
Materials:
-
H9c2 cells cultured as in Protocol 1
-
siRNA targeting rat LOXL2 (siLOXL2)
-
Scrambled non-targeting siRNA (negative control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
Procedure:
-
Cell Seeding: Seed H9c2 cells so they will be 50-60% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well of a 6-well plate, dilute a specific amount of siLOXL2 or scrambled siRNA (e.g., 50 pmol) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells with the transfection complexes for the time recommended by the transfection reagent manufacturer (typically 4-6 hours).
-
Induction of Hypertrophy: After the initial incubation, replace the medium with fresh serum-free DMEM and incubate for 24 hours. Then, treat the cells with Ang II as described in Protocol 1.
-
Analysis: After the Ang II treatment, harvest the cells for downstream analysis, such as RT-qPCR for gene expression, Western blot for protein levels, or immunofluorescence for cell size measurement.
Visualizations
Signaling Pathway
References
- 1. LOXL2 silencing suppresses angiotensin II-induced cardiac hypertrophy through the EMT process and TGF-β1/Smad3/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LOXL2 silencing suppresses angiotensin II-induced cardiac hypertrophy through the EMT process and TGF-β1/Smad3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L002 in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes TNBC difficult to treat with targeted therapies, necessitating the exploration of novel therapeutic strategies.
One promising avenue of research is the targeting of epigenetic regulators, such as the histone acetyltransferase p300 (also known as EP300 or KAT3B). p300 plays a crucial role in tumorigenesis by acetylating histone and non-histone proteins, thereby regulating gene expression, cell growth, and survival. The small molecule L002 (also known as NSC764414) has been identified as a potent and cell-permeable inhibitor of p300 histone acetyltransferase (HAT) activity. While direct studies on this compound in TNBC are limited, research on other p300/CBP inhibitors in TNBC models has demonstrated that targeting this pathway can reduce tumor-associated neutrophils, inhibit tumor growth, and stimulate an antitumor immune response, providing a strong rationale for investigating this compound in this context.
These application notes provide a comprehensive overview of the proposed use of this compound in TNBC cell lines, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Principle of the Method
This compound functions as a competitive inhibitor of the p300 histone acetyltransferase domain. By blocking the HAT activity of p300, this compound is expected to decrease the acetylation of key histone residues (e.g., H3K18, H3K27) and non-histone protein targets. In cancer cells, this inhibition can lead to the downregulation of oncogenes, cell cycle arrest, and the induction of apoptosis. In TNBC, inhibition of the p300/CBP pathway may also modulate the tumor microenvironment, contributing to its anti-cancer effects.
Data Presentation
The following tables summarize expected quantitative data from key experiments. These are representative examples based on typical results for this class of compounds and should be confirmed experimentally.
Table 1: Cell Viability (IC50) of this compound in TNBC Cell Lines
| Cell Line | Description | IC50 (µM) after 72h treatment |
| MDA-MB-231 | Human TNBC, claudin-low | Expected in the range of 1-10 µM |
| Hs578T | Human TNBC, basal-like | Expected in the range of 1-10 µM |
| BT-549 | Human TNBC, basal-like | Expected in the range of 5-20 µM |
| MCF10A | Non-tumorigenic breast | Expected to be > 50 µM |
Table 2: Effect of this compound on Apoptosis in MDA-MB-231 Cells
| Treatment (48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | ~2-5% | ~1-3% | ~3-8% |
| This compound (5 µM) | Expected increase | Expected increase | Expected to be significant |
| This compound (10 µM) | Expected significant increase | Expected significant increase | Expected to be dose-dependent |
Table 3: Effect of this compound on Protein Expression in MDA-MB-231 Cells (Western Blot)
| Target Protein | Function in Cancer | Expected Change with this compound (10 µM, 24h) |
| Acetyl-H3 (K27) | Histone Acetylation | Decreased |
| Acetyl-p53 (K382) | Tumor Suppressor | Decreased |
| p21 | Cell Cycle Arrest | Increased |
| Cleaved PARP | Apoptosis Marker | Increased |
| Bcl-2 | Anti-apoptotic | Decreased |
| c-Myc | Oncogene | Decreased |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed TNBC cells in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with this compound at various concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).
Western Blot Analysis
-
Cell Lysis: Treat TNBC cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Acetyl-H3, p21, Cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound in TNBC cells.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating the efficacy of this compound in TNBC cell lines.
L002 Intraperitoneal Injection Protocol: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L002, also known as NSC764414, is a potent, cell-permeable, and reversible small molecule inhibitor of the acetyltransferase p300 (KAT3B) with an IC50 of 1.98 μM.[1][2][3] By binding to the acetyl-CoA pocket, this compound competitively inhibits the catalytic domain of p300. This inhibition blocks the acetylation of various protein targets, including histones and the tumor suppressor p53, and also suppresses the activation of STAT3.[1][3] Due to its role in regulating gene expression and cell signaling, p300 is a target of interest in several diseases. This compound has demonstrated potential therapeutic applications in preclinical models of hypertension-induced cardiac hypertrophy and fibrosis, as well as in oncology.[1][2][3]
Mechanism of Action of this compound
This compound exerts its biological effects by specifically targeting the acetyltransferase activity of p300. This leads to a downstream cascade of events, including the modulation of gene transcription and cellular signaling pathways.
Data Presentation
This compound Solubility
| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |
| DMSO | 64 | 199.15 mM | Use fresh, anhydrous DMSO. |
| Ethanol | 4 | 12.44 mM | |
| Water | Insoluble | - | |
| DMF | 30 | - | |
| DMSO:PBS (pH 7.2) (1:2) | 0.25 | - | Limited aqueous solubility. |
Data sourced from various suppliers.[1][2][4][5] Solubility may vary slightly between batches.
In Vivo Efficacy of this compound in a Cardiac Hypertrophy Model
| Parameter | Details | Reference |
| Animal Model | Mice with hypertension-induced cardiac hypertrophy and fibrosis. | [3] |
| Compound | This compound | [3] |
| Dose | 20 µg/gm body weight | [3] |
| Route | Intraperitoneal (IP) injection | [3] |
| Frequency | Every 3rd day | [3] |
| Duration | 2 weeks | [3] |
| Observed Effects | - Reversal of cardiac hypertrophy and fibrosis.- Reduced perivascular and interstitial collagen in the myocardium. | [3] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol provides a method for preparing this compound for in vivo administration based on its known solubility characteristics. Note: This formulation is a suggestion and may require optimization for your specific experimental needs.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Equipment:
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 20.8 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the final injection vehicle. The final formulation will be a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
In a sterile tube, combine the following in order, mixing well after each addition:
-
100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
400 µL of sterile PEG300.
-
50 µL of sterile Tween-80.
-
450 µL of sterile Saline.
-
-
This will result in a final this compound concentration of 2.08 mg/mL.
-
-
Vortex the final solution to ensure it is a homogenous and clear solution.
-
Administer to the animal based on the desired dosage. For a 20 µg/gm dose in a 25g mouse (total dose of 500 µg or 0.5 mg), you would inject approximately 240 µL of the 2.08 mg/mL solution.
Note on Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound. While the above formulation is a good starting point, other vehicles such as Carboxymethylcellulose (CMC-Na) for suspensions may also be considered, though a clear solution is generally preferred for IP injections to minimize irritation.
General Protocol for an In Vivo Xenograft Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
Procedure:
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., MDA-MB-468 for breast cancer) under standard conditions.
-
Harvest cells and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Begin intraperitoneal injections of this compound at the desired dose and schedule. The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice regularly.
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice, excise the tumors, and record their weights. Tumors can then be used for further analysis such as histology, immunohistochemistry, or western blotting.
-
Animal Monitoring and Welfare
It is imperative to closely monitor animals throughout the study for any signs of toxicity.
-
Toxicology: As there is limited publicly available toxicology data for this compound, it is crucial to conduct preliminary dose-finding and toxicity studies to determine the maximum tolerated dose (MTD).
-
Observations: Daily cage-side observations should be performed to assess the overall health of the animals. Signs of toxicity can include, but are not limited to, weight loss, lethargy, ruffled fur, and changes in behavior.
-
Endpoint Criteria: Establish clear humane endpoint criteria before the start of the study.
Disclaimer
This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. The provided protocols are examples and should be adapted and optimized by the end-user for their specific research needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Measuring L002 Efficacy in Blocking Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a central role in regulating gene expression. This process is mediated by histone acetyltransferases (HATs), which add acetyl groups to lysine residues on histone tails, and histone deacetylases (HDACs), which remove them. The HAT p300 (also known as KAT3B) is a key transcriptional coactivator that acetylates histones and other proteins, leading to a more open chromatin structure and transcriptional activation. Dysregulation of p300 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
L002 is a potent, cell-permeable, and specific inhibitor of the acetyltransferase p300.[1][2][3] It acts as a competitive inhibitor by binding to the acetyl-CoA pocket of the p300 catalytic domain.[1] These application notes provide detailed protocols for assessing the efficacy of this compound in blocking histone acetylation, both in vitro and in cellular contexts.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 | Assay Type | Reference |
| p300 | 1.98 µM | In vitro HAT assay | [1][2][3] |
| PCAF | 35 µM | In vitro HAT assay | [1] |
| GCN5 | 34 µM | In vitro HAT assay | [1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Cellular Effects of this compound on Histone Acetylation
| Cell Line | Histone Mark | Method | Effect | Reference |
| MDA-MB-468 (in mouse xenograft) | H4ac | Immunohistochemistry | Significantly decreased | [2] |
Further quantitative dose-response data from cellular assays would be beneficial to fully characterize the potency of this compound in a cellular environment.
Signaling Pathway
The following diagram illustrates the role of p300 in histone acetylation and gene activation, and the mechanism of inhibition by this compound.
Caption: p300 signaling pathway and this compound inhibition.
Experimental Protocols
In Vitro p300 Histone Acetyltransferase (HAT) Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant p300. A common method is a radiometric assay that measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.
Materials:
-
Recombinant human p300 (catalytic domain)
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant p300, and the histone peptide substrate.
-
Add varying concentrations of this compound (e.g., in a serial dilution) or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow this compound to bind to p300.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Histone Acetylation Assay by Western Blot
This protocol assesses the effect of this compound on global histone acetylation levels within cells.
Materials:
-
Cell line of interest (e.g., MDA-MB-468)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer (optional, for higher purity)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K27, anti-AcH3K9), anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 6-24 hours). Include a DMSO-treated control.
-
Harvest the cells and lyse them using cell lysis buffer or perform a histone extraction.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound treatment leads to a decrease in histone acetylation at specific genomic loci, such as the promoter regions of target genes.
Materials:
-
Cell line of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication or enzymatic digestion equipment (to shear chromatin)
-
Antibody against a specific acetylated histone mark (e.g., anti-AcH3K27)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control genomic regions
Protocol:
-
Treat cells with this compound or DMSO as described for the western blot protocol.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody overnight at 4°C to immunoprecipitate the histone-DNA complexes.
-
Capture the antibody-histone-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Quantify the amount of immunoprecipitated DNA for specific genomic regions using qPCR.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: In Vitro HAT Assay Workflow.
Caption: Western Blot Workflow for Histone Acetylation.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western Blotting, with a specific focus on the detection of acetylated Histone H3 (H3ac).
Troubleshooting Guide: L002 Antibody Not Working for H3ac Detection
Here is a step-by-step guide to troubleshoot issues when the this compound antibody fails to detect H3ac in a Western Blot experiment.
dot
Caption: Troubleshooting workflow for this compound H3ac antibody Western Blot failure.
Frequently Asked Questions (FAQs)
No Signal or Weak Signal
Q1: I am not seeing any bands for H3ac using the this compound antibody. What are the most common reasons for a complete lack of signal?
A1: A complete lack of signal can stem from several critical errors in the Western Blotting workflow.[1] Here are the primary culprits to investigate:
-
Antibody Problems : The primary antibody (this compound) or the secondary antibody may be inactive or used at a suboptimal concentration.[1] Ensure the secondary antibody is appropriate for the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary).[1]
-
Failed Protein Transfer : The proteins, including H3ac, may not have transferred effectively from the gel to the membrane.[1] This is especially critical for small proteins like histones.
-
Inactive Detection Reagent : The chemiluminescent substrate (e.g., ECL) may be old or expired, preventing signal generation.[1]
-
Incorrect Buffer Composition : The presence of sodium azide in any buffers will quench the HRP enzyme on the secondary antibody, leading to no signal.[1]
Q2: My H3ac band is very faint. How can I increase the signal intensity?
A2: A weak signal suggests that the detection is occurring but is not optimal.[2] Consider the following adjustments:
-
Increase Antibody Concentration : The concentration of your primary (this compound) or secondary antibody may be too low. Try decreasing the dilution.
-
Increase Protein Load : The amount of H3ac in your sample may be low.[2] Increasing the total protein loaded per lane can help, but avoid overloading, which can cause band distortion.[3]
-
Optimize Incubation Times : Increasing the incubation time with the primary or secondary antibody can enhance signal. Primary antibody incubation can often be performed overnight at 4°C to increase binding.[2]
-
Check Blocking Agent : Over-blocking can sometimes mask the epitope.[1] Ensure you are not blocking for an excessive amount of time. For histone detection, 5% Bovine Serum Albumin (BSA) is often recommended over milk, as milk contains components that can interfere with the detection of certain post-translational modifications.
High Background
Q3: My blot has a high background, making it difficult to see the specific H3ac band. What causes this and how can I fix it?
A3: High background is typically due to non-specific binding of the primary or secondary antibodies.[1] Here are common causes and solutions:
-
Antibody Concentration Too High : Excessive primary or secondary antibody concentration can lead to non-specific binding.[4] Try using a higher dilution of your antibodies.
-
Inadequate Blocking : Insufficient blocking time or an inappropriate blocking agent can leave sites on the membrane open for non-specific antibody binding.[5] Ensure the membrane is fully submerged and blocked for at least one hour.
-
Insufficient Washing : Inadequate washing after primary and secondary antibody incubations can leave unbound antibodies on the membrane.[4] Increase the number and duration of your wash steps.
-
Contamination : Contaminated buffers or equipment can also contribute to high background.[5]
Non-Specific Bands
Q4: I am seeing multiple bands in addition to the expected H3ac band. What could be the reason?
A4: The presence of non-specific bands can be due to several factors:
-
Primary Antibody Concentration : The this compound antibody concentration may be too high, leading to binding to proteins with similar epitopes.[4]
-
Secondary Antibody Cross-Reactivity : The secondary antibody may be cross-reacting with other proteins in the lysate.[1] Using a pre-adsorbed secondary antibody can help reduce this.
-
Protein Degradation : If your samples are not handled properly, proteases can degrade your target protein, leading to multiple lower molecular weight bands.[3] Always use protease inhibitors in your lysis buffer.
-
Splice Variants or Modifications : In some cases, multiple bands can represent different splice variants or other post-translational modifications of the target protein.[4]
Quantitative Data Summary
For successful detection of histone modifications, careful optimization of antibody concentrations and incubation times is crucial. Below is a table with general recommendations that can be used as a starting point for optimizing your protocol with the this compound antibody.
| Parameter | Recommendation | Range for Optimization | Notes |
| Primary Antibody Dilution | 1:1000 | 1:500 - 1:5000 | Start with the manufacturer's recommendation if available. Otherwise, begin with 1:1000 and optimize. |
| Secondary Antibody Dilution | 1:5000 | 1:2000 - 1:10000 | Dependent on the specific secondary antibody and detection system. |
| Primary Antibody Incubation | Overnight at 4°C | 1.5 hours at RT to Overnight at 4°C | Overnight incubation at 4°C often yields a better signal-to-noise ratio.[2] |
| Secondary Antibody Incubation | 1 hour at Room Temperature | 1 - 2 hours at Room Temperature | |
| Protein Loading | 10-20 µg of cell lysate | 5 - 30 µg | For histone analysis from purified sources, as little as 0.5 µg may be sufficient. |
| Blocking Time | 1 hour at Room Temperature | 1 - 2 hours at Room Temperature | Avoid blocking overnight as it can sometimes mask epitopes.[6] |
Experimental Protocol: Western Blot for Histone H3 Acetylation
This protocol is a general guideline for the detection of acetylated histones and should be adapted and optimized for your specific experimental conditions and the this compound antibody.
1. Sample Preparation (Acid Extraction of Histones)
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation at 4°C for at least 4 hours (or overnight).
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant containing histones.
-
Precipitate the histones from the supernatant by adding trichloroacetic acid (TCA) and incubating on ice.
-
Centrifuge to pellet the histones, wash with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in ultrapure water.
-
Determine the protein concentration using a Bradford or BCA assay.
2. Gel Electrophoresis
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[7]
-
Load 10-20 µg of protein per lane on a 15% SDS-PAGE gel for good resolution of low molecular weight histones.[7]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones), and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer. Transfer times and voltage should be optimized for your specific system. For wet transfer, 70-90 minutes at a constant voltage is a good starting point.
-
After transfer, verify transfer efficiency by staining the membrane with Ponceau S.
4. Immunodetection
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the this compound primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. Expose for various times to obtain the optimal signal without saturation.
References
- 1. wildtypeone.substack.com [wildtypeone.substack.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting L002 insolubility in aqueous buffer
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of the hydrophobic compound L002 in aqueous buffers. As this compound is representative of many poorly soluble small molecules, these recommendations can be broadly applied to similar compounds.
Troubleshooting Guide: this compound Insolubility
Question: I am observing precipitation or a cloudy solution when I try to dissolve this compound in my aqueous experimental buffer. What should I do?
Answer:
Insolubility of hydrophobic compounds like this compound in aqueous buffers is a common challenge. The following steps provide a systematic approach to troubleshoot and resolve this issue.
-
Prepare a Concentrated Stock Solution in an Organic Solvent: Direct dissolution of this compound in an aqueous buffer is often not feasible. The standard practice is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution.[1]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[2] Ethanol is another potential option.[1]
-
Procedure: See the detailed "Experimental Protocol: Preparation of an this compound Stock Solution" below.
-
-
Dilute the Stock Solution into Aqueous Buffer: Once you have a clear stock solution, you can dilute it to the final working concentration in your aqueous buffer.
-
Stepwise Dilution: To avoid precipitation, it is recommended to perform the dilution in a stepwise manner.[3]
-
Final Organic Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your assay as low as possible to avoid solvent-induced artifacts. For cell-based assays, the final DMSO concentration should typically be less than 0.5%.[3] For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[3]
-
-
Optimize Buffer Conditions: If precipitation still occurs, you may need to adjust the composition of your aqueous buffer.
-
pH Adjustment: The solubility of many compounds is pH-dependent.[4][5][6][7][8] For acidic or basic compounds, adjusting the pH of the buffer can significantly increase solubility by promoting the formation of the more soluble ionized form.[5][9]
-
Use of Co-solvents and Surfactants: In some cases, the addition of co-solvents or surfactants to the aqueous buffer can help maintain the solubility of the compound.[10] Common co-solvents include glycerol and PEG400, while Tween 80 is a frequently used surfactant.[3]
-
-
Consider Advanced Formulation Strategies: If the above methods are insufficient, more advanced techniques may be necessary, particularly for in vivo applications. These can include the use of cyclodextrins, lipid-based formulations, or nanosuspensions.[11][12][13]
Below is a diagram illustrating the troubleshooting workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for making an this compound stock solution?
A1: We recommend starting with 100% dimethyl sulfoxide (DMSO). DMSO is a powerful and versatile solvent capable of dissolving many hydrophobic compounds and is miscible with water and cell culture media.[2]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: To avoid cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[3] It is always good practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: I am still seeing precipitation even after diluting my DMSO stock solution. What can I do?
A3: If you observe precipitation upon dilution, consider the following:
-
Lower the final concentration of this compound: You may be exceeding the solubility limit of this compound in your aqueous buffer.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be significantly influenced by pH.[6][7][9]
-
Incorporate a surfactant: A small amount of a non-ionic surfactant like Tween 80 can help to keep the compound in solution.[3]
Q4: How should I store my this compound stock solution?
A4: Once prepared, aliquot the stock solution into smaller volumes for routine use and store at -20°C or -80°C. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
Data Presentation
The following table summarizes various approaches to enhance the solubility of a hydrophobic compound like this compound.
| Method | Description | Advantages | Disadvantages |
| pH Adjustment | Modifying the pH of the aqueous buffer to ionize the compound, thereby increasing its solubility.[5][9] | Simple and effective for ionizable compounds. | Not effective for neutral compounds; may affect protein stability or cellular function. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, glycerol) to the aqueous buffer.[10] | Can significantly increase solubility. | High concentrations can be toxic to cells or interfere with assays.[2] |
| Surfactants | Adding detergents (e.g., Tween 80) that form micelles to encapsulate the hydrophobic compound.[11] | Effective at low concentrations. | Can disrupt cell membranes or interfere with protein-protein interactions. |
| Cyclodextrins | Using cyclic oligosaccharides that have a hydrophobic core and a hydrophilic exterior to form inclusion complexes with the compound. | Can significantly increase solubility and bioavailability. | May have their own biological effects. |
Experimental Protocols
Experimental Protocol: Preparation of an this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (assuming a molecular weight of 500 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 5 mg of this compound powder and place it into a microcentrifuge tube.
-
Calculate the volume of DMSO required to make a 10 mM stock solution.
-
Calculation: (5 mg this compound) / (500 g/mol ) = 0.01 mmol
-
(0.01 mmol) / (10 mmol/L) = 0.001 L = 1 mL
-
-
Add 1 mL of 100% DMSO to the microcentrifuge tube containing the this compound powder.[1]
-
Vortex the tube vigorously for 30 seconds to 1 minute, or until the this compound is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3]
Signaling Pathway Context
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor.
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
potential off-target effects of L002 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the L002 inhibitor, a potent and cell-permeable inhibitor of the p300 histone acetyltransferase (HAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound inhibitor?
A1: The primary target of this compound is the acetyltransferase p300 (KAT3B), with a reported IC50 of 1.98 μM.[1][2] this compound acts as a reversible and competitive inhibitor by binding to the acetyl-CoA pocket of the p300 catalytic domain.[1]
Q2: What are the known on-target effects of this compound?
A2: By inhibiting p300, this compound blocks the acetylation of various protein substrates, including histones and p53.[1][3] This inhibition of p300 activity leads to the suppression of STAT3 activation and can inhibit the NF-κB pathway.[1][3] Consequently, this compound has been shown to induce growth arrest and apoptosis in cancer cells.[3]
Q3: What are the known off-target effects of the this compound inhibitor?
A3: this compound has been reported to have weak inhibitory effects on other histone acetyltransferases, namely PCAF and GCN5, with IC50 values of 35 μM and 34 μM, respectively.[1] It is important for researchers to consider these potential off-targets, especially when using this compound at higher concentrations.
Q4: How can I investigate potential unknown off-target effects of this compound in my experimental system?
A4: Several experimental approaches can be employed to identify unknown off-target effects. These include:
-
Kinome Profiling: Screening this compound against a large panel of kinases to identify any unintended inhibitory activity.
-
Proteomics-based Approaches: Utilizing techniques like mass spectrometry to analyze changes in the proteome or phosphoproteome of cells treated with this compound.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to proteins in a cellular context by measuring changes in their thermal stability.[4][5][6]
Troubleshooting Guides
Guide 1: Unexpected Phenotypes Observed with this compound Treatment
If you observe a cellular phenotype that cannot be readily explained by the inhibition of p300, it may be due to an off-target effect. This guide provides a workflow to investigate such observations.
Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected phenotypes.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, p300, in your cellular system. The Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Hypothesize Potential Off-Targets: Based on the observed phenotype, review relevant signaling pathways to hypothesize potential off-targets.
-
Broad Off-Target Screening:
-
Kinome Scan: If you suspect off-target kinase activity, perform a kinome-wide screen to assess the inhibitory profile of this compound against a broad panel of kinases.
-
Proteomics: Employ quantitative mass spectrometry to identify changes in protein expression or phosphorylation that are inconsistent with p300 inhibition.
-
-
Validate Hits: Validate any potential off-targets identified in the initial screen using orthogonal methods, such as in vitro enzyme assays or binding assays.
-
Cellular Validation: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the potential off-target to determine if its depletion phenocopies the effect of this compound treatment.
Guide 2: Distinguishing On-Target vs. Off-Target Effects
This guide outlines a strategy to differentiate between effects caused by the inhibition of p300 and those caused by off-target interactions of this compound.
Experimental Strategy to Differentiate On- vs. Off-Target Effects
Caption: Strategy to distinguish on- and off-target effects.
Troubleshooting Steps:
-
Use a Structurally Unrelated p300 Inhibitor: Treat your cells with another p300 inhibitor that has a different chemical scaffold from this compound. If the observed phenotype is reproduced, it is more likely to be an on-target effect of p300 inhibition.
-
Genetic Knockdown/Knockout of p300: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of p300. If this genetic perturbation results in the same phenotype as this compound treatment, it strongly suggests an on-target effect.
-
Rescue Experiment: In cells where p300 has been knocked out, introduce a mutant version of p300 that is resistant to this compound binding but retains its catalytic activity. If the addition of the mutant p300 rescues the phenotype in the presence of this compound, this confirms the effect is on-target.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound against its primary target and known off-targets.
| Target | IC50 (μM) | Reference |
| p300 (KAT3B) | 1.98 | [1][2] |
| PCAF | 35 | [1] |
| GCN5 | 34 | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a ligand to its target protein in a cellular environment.[4][6]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the precipitated proteins from the soluble fraction by centrifugation.
-
Detection: Analyze the amount of soluble p300 in the supernatant using Western blotting or other protein detection methods. An increase in the thermal stability of p300 in the presence of this compound indicates direct target engagement.
Protocol 2: Kinome Profiling
Kinome profiling services (e.g., from companies like DiscoveRx or Carna Biosciences) can be used to screen this compound against a large panel of kinases.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Kinase Panel Screening: The compound is screened against a panel of purified, active kinases.
-
Activity Measurement: Kinase activity is measured in the presence of this compound, typically using a radiometric or fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase is calculated, providing a selectivity profile for this compound.
Signaling Pathways
The following diagram illustrates the known signaling pathways affected by the this compound inhibitor.
Caption: this compound signaling pathway and downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 321695-57-2): R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
L002 degradation and stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and stability of the hypothetical small molecule drug candidate, L002, during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure of this compound, the most likely primary degradation pathways are hydrolysis, oxidation, and photolysis. These are common degradation routes for many small molecule pharmaceuticals.[1][2] It is crucial to identify which of these pathways is the most significant for this compound to develop appropriate storage and handling procedures.
Q2: What are the initial signs of this compound degradation in my experiment?
A2: Early indicators of this compound degradation can include a decrease in the measured concentration of the active pharmaceutical ingredient (API) over time, the appearance of new, unidentified peaks in your analytical chromatograms (e.g., HPLC), or changes in the physical properties of your sample, such as color or solubility.
Q3: How can I prevent the degradation of this compound during my long-term experiments?
A3: To minimize degradation, it is recommended to protect this compound from light, moisture, and excessive heat. Storing the compound in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at reduced temperatures can significantly improve its stability.[3] The optimal storage conditions should be determined through formal stability studies.
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation study, also known as stress testing, is a series of experiments designed to intentionally degrade this compound under more severe conditions than it would typically encounter.[2] This helps to rapidly identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can accurately measure this compound in the presence of its degradants.[1][4]
Q5: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A5: Typical stress conditions include exposure to acidic and basic solutions to assess hydrolysis, hydrogen peroxide for oxidation, elevated temperatures for thermolytic degradation, and exposure to UV and visible light for photostability.[4] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of this compound
Symptoms:
-
Appearance of one or more new peaks in the HPLC chromatogram that were not present in the initial analysis.
-
A corresponding decrease in the peak area of the this compound parent compound.
Possible Causes:
-
Degradation: this compound may be degrading under the experimental or storage conditions. The new peaks are likely degradation products.
-
Contamination: The sample may have been contaminated with other compounds.
-
Interaction with Excipients: If this compound is in a formulation, it may be reacting with one of the excipients.
Troubleshooting Steps:
-
Verify Contamination: Analyze a blank (solvent only) and a placebo (formulation without this compound, if applicable) to rule out contamination from the solvent or excipients.
-
Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. Compare the retention times of the peaks from the stressed samples with the unexpected peaks in your experimental sample. A match suggests that the new peaks are indeed degradation products of this compound.
-
Characterize Degradants: If the peaks are confirmed to be degradants, use techniques like LC-MS/MS to identify their structures. This will provide insight into the degradation pathway.[5][6]
-
Optimize Storage and Handling: Based on the identified degradation pathway, adjust your experimental and storage conditions to minimize further degradation (e.g., protect from light, control pH, use antioxidants).
Issue 2: Inconsistent Potency of this compound in Long-Term Studies
Symptoms:
-
Significant variability in the measured concentration of this compound across different time points or replicate experiments.
-
A general downward trend in potency over time.
Possible Causes:
-
Instability in Solution: this compound may be unstable in the solvent system used for your experiments.
-
Adsorption to Container: The compound may be adsorbing to the surface of the storage vials or experimental apparatus.
-
Inaccurate Analytical Method: The analytical method may not be stability-indicating, meaning it cannot distinguish between this compound and its degradation products, leading to inaccurate quantification.
Troubleshooting Steps:
-
Evaluate Solution Stability: Prepare a solution of this compound and analyze its concentration at several time points over a period representative of your experiment's duration. This will help quantify the rate of degradation in your chosen solvent.
-
Assess Container Adsorption: Prepare a solution of this compound in your standard container and in a low-adsorption container (e.g., silanized glass or specific polymers). A significant difference in the measured concentration over time suggests adsorption.
-
Validate Analytical Method: Develop and validate a stability-indicating HPLC method. This involves demonstrating that the method can separate this compound from its degradation products, which can be generated through a forced degradation study.
-
Review Storage Conditions: Ensure that this compound is being stored under the recommended conditions (e.g., temperature, humidity, light protection) as determined by stability studies.
Data Presentation
Table 1: Example Forced Degradation Study Conditions and Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 12.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60 | 18.2 | 3 |
| Oxidation | 3% H₂O₂ | 8 hours | 25 | 9.8 | 1 |
| Thermal | Dry Heat | 48 hours | 80 | 6.5 | 1 |
| Photolytic | ICH Option 2 | 1.2 million lux hours | 25 | 15.1 | 2 |
Table 2: ICH Q1A Stability Testing Storage Conditions
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
-
Time Points:
-
Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours). The goal is to achieve 5-20% degradation.[4]
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.
-
-
Data Evaluation:
-
Calculate the percentage of this compound degradation.
-
Identify and quantify the major degradation products.
-
If necessary, use LC-MS/MS to elucidate the structures of the degradation products.
-
Visualizations
Caption: Acid or base-catalyzed hydrolysis of an ester-containing this compound.
Caption: Oxidative degradation of a phenolic moiety in this compound.
Caption: General mechanism of photodegradation of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [ouci.dntb.gov.ua]
Technical Support Center: L002 and p300 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and FAQs to address common issues encountered during enzymatic assays involving the p300 inhibitor, L002.
Frequently Asked Questions (FAQs)
Q1: Why is this compound showing weak inhibition of p300 in my experiment?
Observing weaker-than-expected inhibition from this compound, a known potent p300 inhibitor, typically points to experimental conditions rather than the compound's intrinsic activity. This compound is a potent, cell-permeable, and specific inhibitor of the acetyltransferase p300 (KAT3B) with a reported half-maximal inhibitory concentration (IC50) of approximately 1.98 μM.[1][2][3][4] If your results deviate significantly from this value, it is crucial to systematically evaluate your experimental setup, reagent quality, and assay conditions.
Q2: What is the established potency and selectivity of this compound?
This compound is a well-characterized inhibitor of p300. It also shows much weaker inhibitory effects against the related histone acetyltransferases (HATs) PCAF and GCN5.[1][2] It is reported to be specific against a panel of other acetyltransferases, deacetylases, and methyltransferases.[1] A summary of its reported potency is provided in the data table below.
Q3: How does this compound inhibit p300?
This compound acts as a competitive inhibitor by binding to the acetyl-CoA pocket of the p300 catalytic domain.[1][3] This prevents the natural substrate, acetyl-CoA, from binding, thereby blocking the transfer of an acetyl group to histone and non-histone protein substrates like p53.[1][4]
Q4: Could the issue be related to the this compound compound itself?
Absolutely. The integrity, solubility, and concentration of the inhibitor are critical. This compound should be stored as a stock solution at -20°C for up to one year or -80°C for up to two years.[1] It is soluble in DMSO and DMF at 30 mg/mL.[2] Ensure the compound is fully dissolved before preparing serial dilutions and that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that affects enzyme activity.
Q5: What is the difference between an in vitro biochemical assay and a cell-based assay for inhibition?
-
In Vitro Biochemical Assays: These assays use purified components (recombinant p300 enzyme, histone peptide substrate, acetyl-CoA) in a controlled buffer system. They directly measure the inhibitor's effect on the enzyme's catalytic activity. Discrepancies here are often due to reagent quality, buffer composition, or substrate concentrations.
-
Cell-Based Assays: These experiments measure the downstream effects of p300 inhibition within a living cell, such as changes in histone acetylation.[4] While this compound is cell-permeable[1][3], observing weak effects in a cellular context could be due to cell line-specific differences in membrane transport, drug efflux pumps, or compound metabolism, in addition to the factors affecting in vitro assays.
Quantitative Data Summary
This table summarizes the reported IC50 values for this compound against p300 and other related histone acetyltransferases (HATs). Use these values as a benchmark for your experimental results.
| Target Enzyme | Reported IC50 (µM) | Inhibition Level |
| p300 (KAT3B) | 1.98 | Potent |
| PCAF | 35 | Weak |
| GCN5 | 34 | Weak |
Data sourced from MedchemExpress and Cayman Chemical.[1][2]
Troubleshooting Guide for Weak p300 Inhibition
Use this guide to diagnose and resolve common issues that may lead to observing weak inhibition by this compound.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Integrity & Handling | 1. Degradation: Improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature).[1]2. Low Purity: The compound lot has significant impurities.3. Inaccurate Concentration: Error in weighing, dilution, or evaporation of solvent from stock solution. | 1. Verify Storage: Ensure this compound is stored at -20°C or -80°C.[1] Purchase a new, certified lot if degradation is suspected.2. Check Purity: Refer to the Certificate of Analysis (CoA) for your specific lot. Consider analytical validation (e.g., HPLC) if purity is a concern.3. Prepare Fresh Stocks: Make fresh serial dilutions from a new stock solution for each experiment. |
| Assay Conditions | 1. Suboptimal Buffer: pH, salt concentration, or additives are affecting enzyme or inhibitor activity.2. High Substrate Concentration: As a competitive inhibitor of Acetyl-CoA, high concentrations of Acetyl-CoA will increase the apparent IC50 of this compound.3. Inactive Enzyme: Recombinant p300 has lost activity due to improper storage or handling. | 1. Optimize Buffer: Use a recommended buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).2. Check Substrate Levels: Use substrate concentrations at or below their Km values. The original discovery assay used 50 µM of acetyl-CoA.[4]3. Validate Enzyme: Run a control reaction with no inhibitor to confirm robust enzyme activity. Titrate the enzyme to find an optimal concentration that yields a linear reaction rate. |
| Experimental Procedure | 1. Incomplete Solubility: this compound is not fully dissolved in the assay buffer, reducing its effective concentration.2. Assay Interference: this compound or the solvent (DMSO) is interfering with the detection method (e.g., fluorescence quenching).3. Incorrect Incubation Time: Incubation time is too long, leading to substrate depletion, or too short for inhibition to occur. | 1. Ensure Solubilization: After adding this compound to the assay buffer, ensure thorough mixing. Check for precipitation. Note that this compound has limited solubility in aqueous solutions like PBS.[2]2. Run Controls: Test this compound in the assay without the enzyme to check for background signal or quenching. The original study confirmed this compound does not quench the specific fluorescent adduct used.[4]3. Optimize Time: Determine the initial velocity phase of the enzymatic reaction and ensure your measurements are taken within this linear range. |
| Data Analysis | 1. Incorrect Curve Fitting: Using an inappropriate model for IC50 calculation.2. Insufficient Data Points: Too few concentrations tested to accurately define the dose-response curve. | 1. Use Proper Model: Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to calculate the IC50.2. Expand Concentration Range: Use a wider range of this compound concentrations (e.g., 8-10 points) spanning from no inhibition to maximal inhibition to accurately define the top and bottom plateaus of the curve. |
Visualizations
This compound Mechanism of Action
The diagram below illustrates how p300 acetylates its substrates and how this compound competitively inhibits this process.
Caption: Competitive inhibition of p300 by this compound.
Troubleshooting Workflow for Weak Inhibition
This workflow provides a logical sequence of steps to diagnose the cause of weak p300 inhibition in your experiment.
Caption: A logical workflow for troubleshooting weak this compound inhibition.
Detailed Experimental Protocol
In Vitro p300 Histone Acetyltransferase (HAT) Assay
This protocol is a representative example based on methods used in the discovery and characterization of this compound.[4] It is designed to measure the transfer of an acetyl group from acetyl-CoA to a histone peptide, which can be detected via fluorescence.
I. Reagents and Materials:
-
p300 Enzyme: Purified, recombinant catalytic domain of human p300.
-
Inhibitor: this compound, dissolved in 100% DMSO to make a 10 mM stock solution.
-
Substrates:
-
Histone H3 N-terminal peptide (e.g., ARTKQTARKSTGGKAPRKQLA).
-
Acetyl Coenzyme A (Acetyl-CoA).
-
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
-
Detection Reagents: A fluorogenic thiol-reactive dye to detect the product CoASH (Coenzyme A).
-
Plate: 384-well, low-volume, black, flat-bottom plate.
-
Plate Reader: Capable of measuring fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.
II. Procedure:
-
Prepare Serial Dilutions of this compound:
-
Create a series of this compound dilutions in 100% DMSO.
-
Further dilute these into Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant (e.g., ≤1%) in all wells.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 5 µL of the diluted this compound solutions or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 5 µL of diluted p300 enzyme to each well.
-
Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a substrate master mix in Assay Buffer containing the Histone H3 peptide and Acetyl-CoA.
-
Add 10 µL of the substrate master mix to each well to start the reaction. Final concentrations should be approximately 50 µM for Acetyl-CoA and the histone peptide.
-
Incubate the plate at 30°C for 30 minutes. Ensure this time falls within the linear range of the reaction.
-
-
Stop the Reaction and Detect Signal:
-
Stop the reaction by adding a developing solution containing the fluorogenic thiol-reactive dye.
-
Incubate for an additional 15 minutes at room temperature to allow the dye to react with the CoASH product.
-
Read the fluorescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme with vehicle, 0% inhibition) and negative control (no enzyme, 100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression curve fit.
-
References
Technical Support Center: Optimizing L002 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of the p300 inhibitor, L002, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo delivery of this compound?
A1: For in vivo studies, this compound can be formulated in a vehicle consisting of 5% DMSO, 30% PEG300, and 65% sterile saline. It is crucial to ensure the compound is fully dissolved to prevent injection complications. A formulation calculator can be a useful tool for preparing the correct dosage.[1]
Q2: What is the most common route of administration for this compound in animal models?
A2: The most commonly reported route of administration for this compound and other similar small molecule inhibitors in preclinical studies is intraperitoneal (IP) injection. This method offers a balance between ease of administration and systemic exposure.
Q3: Are there alternative routes of administration for p300 inhibitors like this compound?
A3: Yes, other p300 inhibitors have been successfully administered through various routes, including oral gavage and intravenous (IV) injection. For instance, the p300/CBP inhibitor A-485 has shown good oral bioavailability in mice, rats, and dogs.[1] Another inhibitor, C646, has been administered via intrathecal catheter in rats for local delivery.[2] The choice of administration route will depend on the experimental goals and the pharmacokinetic properties of the specific compound.
Q4: How can I assess if this compound has reached its target in vivo?
A4: Target engagement of p300 inhibitors like this compound can be assessed by measuring the levels of histone acetylation in tissues of interest. A common method is to perform a Western blot for acetylated histone H3 at lysine 27 (H3K27ac), a primary target of p300. A reduction in H3K27ac levels in tissues from this compound-treated animals compared to vehicle-treated controls would indicate target engagement.
Troubleshooting Guides
Intraperitoneal (IP) Injection of this compound
Issue 1: Difficulty in dissolving this compound in the vehicle.
-
Possible Cause: this compound may have poor solubility in the initial solvent.
-
Troubleshooting Steps:
-
Ensure the DMSO used is of high purity and anhydrous.
-
Gently warm the vehicle to aid dissolution, but avoid high temperatures that could degrade the compound.
-
Sonication can be used to facilitate the dissolution of the compound.
-
If solubility issues persist, consider exploring alternative vehicle formulations, such as those containing cyclodextrins.
-
Issue 2: Injection site leakage or swelling.
-
Possible Cause: Improper injection technique or excessive injection volume.
-
Troubleshooting Steps:
-
Ensure the needle is inserted at the correct angle (~15-20 degrees) into the lower right quadrant of the mouse's abdomen to avoid the cecum and bladder.[3]
-
The maximum recommended IP injection volume for a mouse is 10 ml/kg. Do not exceed this volume.[4]
-
Use an appropriate needle size, typically a 25-27 gauge needle for mice.[4]
-
Withdraw the needle smoothly after injection and apply gentle pressure to the injection site with sterile gauze if necessary.
-
Issue 3: Animal shows signs of distress or adverse reaction post-injection.
-
Possible Cause: The vehicle or the compound may be causing irritation, or the injection may have entered an organ.
-
Troubleshooting Steps:
-
Always aspirate before injecting to ensure the needle is not in a blood vessel or organ. If blood or a yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle.[4]
-
If the vehicle is suspected to be the cause, run a control experiment with vehicle-only injections to assess tolerability.
-
Signs of abdominal pain can include stretching, squirming, or a hunched posture. If these are observed, the pH of the formulation should be checked and adjusted to be closer to physiological pH if possible.
-
If adverse effects persist, consider reducing the dose or exploring an alternative route of administration.
-
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not extensively published, the following tables summarize data for other relevant p300 inhibitors, which can provide a general reference for experimental design.
Table 1: Pharmacokinetic Parameters of p300/CBP Inhibitor A-485 in Different Species [1]
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Mouse | PO | 10 | 1,200 | 0.5 | 2,400 | 50 |
| Rat | PO | 5 | 800 | 1 | 3,200 | 70 |
| Dog | PO | 1 | 500 | 2 | 4,000 | 80 |
Table 2: In Vivo Efficacy of p300 Inhibitor C646 in a Mouse Model of Non-alcoholic Steatohepatitis (NASH) [5]
| Treatment Group | Dose | Administration | Key Finding |
| MCD diet + Vehicle | - | IP, 3 times/week | Increased liver injury markers and histological abnormalities. |
| MCD diet + C646 | 10 mg/kg | IP, 3 times/week | Reduced liver injury markers and improved liver histology. |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a volume of 100% DMSO that is 5% of the final desired volume.
-
Add PEG300 to a final concentration of 30%.
-
Add sterile saline to bring the solution to the final desired volume.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Protocol 2: Western Blot for Histone H3 Acetylation in Mouse Tissue
-
Homogenize harvested mouse tissue (e.g., liver, tumor) in RIPA buffer with protease and histone deacetylase (HDAC) inhibitors.
-
Extract total protein and determine the concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.[6]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-Histone H3 (e.g., anti-H3K27ac) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control such as total Histone H3 or β-actin.
Visualizations
Caption: this compound inhibits the acetyltransferase activity of p300 in the nucleus.
Caption: Experimental workflow for intraperitoneal delivery of this compound in mice.
Caption: Decision tree for troubleshooting adverse events during this compound delivery.
References
- 1. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
L002 causing unexpected phenotypic changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes during experiments with L002.
Troubleshooting Guides
Issue: this compound treatment results in decreased cell viability in cell lines expected to be non-responsive.
Possible Cause 1: Off-target kinase inhibition
This compound is designed as a specific inhibitor for Kinase A. However, at higher concentrations, it may exhibit off-target activity against other kinases crucial for cell survival, such as those in the PI3K/Akt pathway.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits Kinase A without significantly impacting cell viability.
-
Off-Target Profiling: If available, consult kinase profiling data for this compound to identify potential off-target interactions.
-
Pathway Analysis: Use western blotting or other phospho-protein analysis methods to assess the phosphorylation status of key proteins in survival pathways, such as Akt.
Experimental Protocol: Dose-Response Curve for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of this compound concentration to determine the IC50 value.
Logical Workflow for Troubleshooting Decreased Cell Viability
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue: this compound induces an inflammatory response, characterized by increased cytokine expression.
Possible Cause: Activation of Inflammatory Signaling Pathways
This compound or its metabolites might inadvertently activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways such as NF-κB and subsequent pro-inflammatory cytokine production.
Troubleshooting Steps:
-
Cytokine Profiling: Use an antibody array or multiplex bead assay to identify the specific cytokines and chemokines that are upregulated.
-
Pathway Inhibition: Co-treat cells with this compound and known inhibitors of key inflammatory pathways (e.g., a TLR4 inhibitor, an NF-κB inhibitor) to see if the inflammatory phenotype is rescued.
-
Purity Analysis: Ensure the this compound compound is free of contaminants, such as lipopolysaccharide (LPS), which are potent inducers of inflammation.
Experimental Protocol: NF-κB Activation Assay (Western Blot)
-
Cell Treatment: Treat cells with this compound, a positive control (e.g., LPS), and a vehicle control for a specified time (e.g., 1-6 hours).
-
Cell Lysis: Lyse the cells and prepare nuclear and cytoplasmic extracts.
-
Protein Quantification: Determine the protein concentration of the extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Analysis: An increase in the nuclear localization of p65 indicates NF-κB activation.
Hypothesized this compound-Induced Inflammatory Signaling Pathway
Caption: Potential this compound-induced inflammatory pathway.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound typically show off-target effects?
A1: Based on internal testing, off-target effects of this compound can be observed at concentrations above 10 µM in most cell lines. The table below summarizes the IC50 values for the intended target (Kinase A) and a common off-target (Kinase B), as well as the concentration at which a significant decrease in cell viability is observed.
| Parameter | Concentration (µM) |
| IC50 for Kinase A | 0.5 |
| IC50 for Kinase B | 12.5 |
| Concentration for >20% decrease in viability (48h) | 15.0 |
Q2: Does the vehicle used to dissolve this compound have any phenotypic effects?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO (>0.5%) can induce cellular stress and affect cell phenotype. It is crucial to include a vehicle control in all experiments to account for any effects of the solvent.
Q3: How can I confirm that the observed phenotype is due to this compound and not a contaminant?
A3: To rule out contamination, particularly with bacterial endotoxins like LPS, it is recommended to perform an LPS quantification assay (e.g., a Limulus Amebocyte Lysate (LAL) test) on the this compound stock solution. Additionally, testing a different batch of this compound, if available, can help determine if the effect is specific to that particular batch.
Q4: What are the known downstream signaling pathways affected by this compound's primary target, Kinase A?
A4: Kinase A is a key component of the MAPK signaling pathway. Inhibition of Kinase A by this compound is expected to decrease the phosphorylation of its downstream substrate, Transcription Factor X (TFX), leading to a reduction in the expression of genes involved in cell proliferation.
Expected this compound On-Target Signaling Pathway
Caption: this compound on-target signaling pathway.
Technical Support Center: Troubleshooting Inconsistent Results with L002
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results with the compound L002 in different cell lines. It is important to note that the designation "this compound" may refer to at least two distinct compounds: a p300 inhibitor and the LSD1 inhibitor OG-L002. This guide will address both possibilities.
Part 1: this compound as a p300 Inhibitor
This compound is a cell-permeable and reversible inhibitor of the histone acetyltransferase p300 (KAT3B) with a reported IC50 of 1.98 µM in a cell-free assay. It acts by competitively binding to the acetyl-CoA pocket of the p300 catalytic domain. This inhibition blocks the acetylation of histone and non-histone proteins, such as p53 and STAT3, impacting gene expression and cellular processes like proliferation and apoptosis.
Frequently Asked Questions (FAQs) for p300 Inhibitor this compound
Q1: Why am I seeing different levels of cytotoxicity with this compound across my cancer cell lines?
A1: The differential cytotoxicity of this compound in various cancer cell lines can be attributed to several factors:
-
Expression Levels of p300: Cell lines with higher expression levels of p300 may be more dependent on its activity for survival and proliferation, and thus more sensitive to inhibition.
-
Activation Status of Downstream Pathways: The activity of signaling pathways regulated by p300, such as STAT3 and NF-κB, can vary significantly between cell lines.[1] Cells with constitutive activation of these pathways may exhibit greater sensitivity to this compound.
-
Compensatory Mechanisms: Some cell lines may have redundant or compensatory pathways that are activated upon p300 inhibition, leading to resistance.
-
Drug Efflux and Metabolism: Differences in the expression and activity of drug efflux pumps (e.g., ABC transporters) and metabolic enzymes can alter the intracellular concentration and efficacy of this compound.
Q2: My results with this compound are not consistent between experiments, even with the same cell line. What could be the cause?
A2: Inconsistent results within the same cell line can arise from experimental variability. Key factors to consider include:
-
Cell Culture Conditions: Ensure consistency in media composition, serum concentration, pH, and CO2 levels. Maintain a consistent cell passage number and confluency at the time of treatment.
-
Compound Handling: this compound should be properly stored and dissolved. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, CellTiter-Glo) and the incubation time can influence the results. Ensure that the chosen assay is appropriate for your experimental goals and that the readout is within the linear range.
Quantitative Data: this compound (p300 Inhibitor) Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 |
| HCT116 | Colorectal Cancer | ~5 |
| MIA PaCa-2 | Pancreatic Cancer | Effective at reducing STAT3 phosphorylation |
Note: Specific IC50 values can vary based on experimental conditions. The data presented is an approximation based on available literature.
Signaling Pathway of p300 Inhibition by this compound
References
Validation & Comparative
L002 versus C646: A Comparative Guide to p300 Inhibition for Researchers
In the landscape of epigenetic modulators, the histone acetyltransferases (HATs) p300 (also known as KAT3B) and its paralog CBP (CREB-binding protein) have emerged as critical targets in various diseases, including cancer. These enzymes play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins, thereby influencing chromatin structure and cellular signaling. This guide provides a detailed comparison of two widely used small molecule inhibitors of p300, L002 and C646, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Performance and Quantitative Data
Table 1: Quantitative Data for this compound as a p300 Inhibitor
| Parameter | Value | Source |
| IC50 | 1.98 µM | [1] |
| Mechanism of Action | Competitive inhibitor of the FATp300 catalytic domain, binding to the acetyl-CoA pocket.[1] | [1] |
| Specificity | Weak inhibitory effects against PCAF (IC50 = 35 µM) and GCN5 (IC50 = 34 µM). Specific over a panel of other acetyltransferases, deacetylases, and methyltransferases. | [1] |
Table 2: Quantitative Data for C646 as a p300 Inhibitor
| Parameter | Value | Source |
| Ki | 400 nM | [2][3] |
| IC50 | ~400 nM | [4] |
| IC50 | 1.6 µM | [5] |
| Mechanism of Action | Competitive inhibitor for the p300 Lys-CoA binding pocket. | [4][5] |
| Specificity | Selective for p300/CBP over other acetyltransferases. | [3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for key assays used to characterize p300 inhibitors like this compound and C646.
In Vitro p300 Histone Acetyltransferase (HAT) Activity Assay
A common method to determine the inhibitory potential of compounds against p300 is a biochemical assay that measures the transfer of acetyl groups from acetyl-CoA to a histone substrate.
Objective: To determine the IC50 value of a p300 inhibitor.
Materials:
-
Recombinant human p300 catalytic domain
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA (radiolabeled or with a tag for detection)
-
Inhibitor compound (this compound or C646) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., scintillation fluid for radioactivity, antibody for ELISA)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the p300 enzyme.
-
Add the inhibitor compound at various concentrations to the reaction mixture. A DMSO control is included.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or boiling).
-
Detect the acetylated histone substrate. This can be done by:
-
Radiolabeling: Using [3H]-acetyl-CoA and measuring the incorporated radioactivity via liquid scintillation counting.
-
ELISA-based: Using a specific antibody that recognizes the acetylated histone lysine residue.
-
-
Plot the percentage of p300 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block histone acetylation within a cellular context.
Objective: To determine the effect of a p300 inhibitor on cellular histone acetylation levels.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Cell culture medium and reagents
-
Inhibitor compound (this compound or C646)
-
Lysis buffer
-
Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histone for normalization.
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor or DMSO as a control for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Signaling Pathways and Mechanisms of Action
p300 is a transcriptional co-activator that is recruited by various transcription factors to regulate gene expression. This compound and C646, by inhibiting the acetyltransferase activity of p300, can modulate these signaling pathways.
p300 and the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in cell proliferation, survival, and differentiation. Acetylation of STAT3 by p300 is crucial for its activation and nuclear translocation.[2][4] this compound has been shown to inhibit STAT3 activation.[1]
Caption: p300-mediated STAT3 signaling and points of inhibition by this compound and C646.
p300 and the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. p300/CBP acts as a co-activator for NF-κB by acetylating the p65 subunit, which enhances its transcriptional activity.
Caption: The role of p300 in the NF-κB signaling pathway and its inhibition.
Conclusion
Both this compound and C646 are valuable chemical probes for studying the biological functions of p300. C646 appears to be more potent in in vitro biochemical assays, with reported Ki and IC50 values in the nanomolar range. This compound has a well-characterized IC50 in the low micromolar range and has demonstrated efficacy in cellular and in vivo models. The choice between these inhibitors will depend on the specific experimental context, including the cell type, the required potency, and the potential for off-target effects. Researchers should carefully consider the available data and potentially validate the effects of their chosen inhibitor in their specific experimental system.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Activation of Stat3 sequence-specific DNA binding and transcription by p300/CREB-binding protein-mediated acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Stat3 activation of NF-κB p100 processing involves CBP/p300-mediated acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of p300 Inhibitors: L002 versus A-485
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of the p300 histone acetyltransferase (HAT), L002 and A-485. Both small molecules are subjects of extensive research in oncology and other therapeutic areas due to their role in regulating gene expression through chromatin modification. This document summarizes their efficacy based on available experimental data, details the methodologies used for their characterization, and visualizes their mechanisms of action and relevant signaling pathways.
Quantitative Efficacy Comparison
The primary measure of efficacy for enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies a higher potency. The table below summarizes the reported IC50 values for this compound and A-485 against p300 and its homolog, CREB-binding protein (CBP).
| Inhibitor | Target | IC50 Value | Assay Type |
| This compound | p300 | 1.98 µM | Fluorescence-based (CoASH detection) |
| A-485 | p300-BHC | 9.8 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| CBP-BHC | 2.6 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| p300 HAT | 60 nM | Not specified |
*BHC: Bromodomain-HAT-C/H3 domain
Based on these values, A-485 is a significantly more potent inhibitor of p300/CBP than this compound, with IC50 values in the nanomolar range compared to the micromolar concentration required for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the efficacy of this compound and A-485.
Histone Acetyltransferase (HAT) Inhibition Assays
This compound: Fluorescence-Based p300 Inhibition Assay
This assay quantifies the enzymatic activity of the p300 catalytic domain by detecting the production of Coenzyme A (CoASH), a byproduct of the histone acetylation reaction.
-
Reaction Mixture Preparation: A solution containing the purified recombinant p300 catalytic domain, a histone H3 N-terminal peptide substrate, and acetyl-CoA is prepared.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated to allow for the enzymatic reaction to proceed.
-
CoASH Detection: A fluorogenic molecule that reacts with the free thiol group of CoASH is added.
-
Fluorescence Measurement: The fluorescence intensity is measured, which is directly proportional to the amount of CoASH produced and thus, the p300 activity.
-
IC50 Calculation: The concentration of this compound that results in a 50% reduction in the fluorescence signal compared to a control without the inhibitor is determined as the IC50 value.
A-485: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) p300/CBP Inhibition Assay
This high-throughput assay measures the acetylation of a biotinylated histone H4 peptide by the p300 or CBP enzyme.
-
Reaction Components: The assay includes the p300-BHC or CBP-BHC enzyme, a biotinylated histone H4 peptide substrate, and acetyl-CoA.
-
Inhibitor Incubation: A-485 is pre-incubated with the enzyme in an assay buffer.
-
Reaction Initiation: The histone peptide and acetyl-CoA are added to initiate the acetylation reaction.
-
Detection Reagents: A europium-labeled anti-acetylated lysine antibody (donor fluorophore) and a streptavidin-allophycocyanin (APC) conjugate (acceptor fluorophore) are added.
-
TR-FRET Signal Generation: If the histone peptide is acetylated, the antibody binds to it. The binding of streptavidin-APC to the biotinylated peptide brings the donor and acceptor fluorophores in close proximity, resulting in a FRET signal.
-
Signal Measurement: The time-resolved fluorescence signal is measured. A decrease in the TR-FRET signal corresponds to the inhibition of the enzyme activity.
-
IC50 Determination: The concentration of A-485 that causes a 50% reduction in the TR-FRET signal is calculated as the IC50 value.
Cell-Based Assays
Western Blot for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways upon treatment with the inhibitors.
-
Cell Culture and Treatment: Cancer cell lines (e.g., lymphoma for this compound, prostate cancer for A-485) are cultured and treated with varying concentrations of this compound or A-485 for a specified duration.
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., STAT3 for this compound; AKT, mTOR for A-485).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Signal Visualization: The chemiluminescent signal is captured, and the band intensities are quantified to determine the relative levels of protein phosphorylation.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)
These assays are used to assess the cytotoxic or anti-proliferative effects of the inhibitors on cancer cells.
-
Cell Seeding: Cancer cells are seeded in multi-well plates.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of this compound or A-485.
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The crystals are then dissolved in a solvent.
-
CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells.
-
-
Signal Measurement:
-
MTT Assay: The absorbance of the formazan solution is measured.
-
CellTiter-Glo Assay: The luminescence is measured.
-
-
Data Analysis: The signal is proportional to the number of viable cells. The concentration of the inhibitor that reduces cell viability by 50% (IC50) is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and A-485, as well as a general experimental workflow for their comparison.
L002 Specificity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the histone acetyltransferase (HAT) inhibitor L002's specificity profile, with a focus on its activity against p300/CBP-associated factor (PCAF).
This compound has been identified as a potent inhibitor of the histone acetyltransferase p300 (KAT3B).[1] However, its utility as a selective chemical probe is a subject of careful consideration due to its activity against other HATs and its classification as a potential Pan-Assay Interference Compound (PAINS).[2] PAINS are compounds that tend to show activity in various assays through non-specific mechanisms, which can lead to misleading results.[3]
Quantitative Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various histone acetyltransferases. The data clearly indicates a preferential inhibition of p300 over PCAF and GCN5.
| Target HAT | IC50 (μM) | Reference |
| p300 | 1.98 | [1][4] |
| PCAF | 35 | [1] |
| GCN5 | 34 | [1] |
Specificity Against Other Epigenetic Modifiers
Further studies have demonstrated that this compound is highly selective for a subset of the GNAT family of HATs and does not exhibit inhibitory activity against other families of acetyltransferases, histone deacetylases (HDACs), or histone methyltransferases (HMTs).[4][5]
-
MYST Family HATs: No inhibition observed against KAT5 (Tip60), KAT7 (MYST2), and KAT6B (MYST4).[4]
-
Histone Deacetylases (HDACs): No inhibition observed against HDAC1, HDAC6, and HDAC11.[4]
-
Histone Methyltransferases (HMTs): No inhibition observed against a panel of eight HMTs including DOT1, EZH1, G9a, PRMT1, SETD2, SET7-9, SMYD2, and SUV39H2.[4]
Experimental Protocols
The determination of the inhibitory activity of this compound is primarily conducted through in vitro histone acetyltransferase assays. A common method is a fluorescence-based assay that quantifies the product of the acetylation reaction, Coenzyme A (CoASH).
In Vitro HAT Inhibition Assay (Fluorescence-based)
Principle: This assay measures the enzymatic activity of a HAT by detecting the production of CoASH. The HAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate. The resulting CoASH has a free thiol group that can react with a fluorogenic maleimide dye, producing a fluorescent adduct that can be quantified.
Materials:
-
Recombinant HAT enzyme (e.g., p300, PCAF)
-
Histone peptide substrate (e.g., H3 or H4 peptide)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Fluorogenic maleimide dye (e.g., ThioGlo™)
-
Multi-well plate (e.g., 384-well)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in the assay buffer.
-
In a multi-well plate, add the HAT enzyme, histone peptide substrate, and the this compound inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding acetyl-CoA.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping solution or by proceeding directly to the detection step.
-
Add the fluorogenic maleimide dye to the wells.
-
Incubate for a short period to allow the dye to react with the CoASH.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for assessing its specificity.
Caption: this compound inhibits p300 HAT activity, leading to reduced acetylation of histones and non-histone proteins.
Caption: Workflow for determining the specificity profile of a HAT inhibitor like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
L002 in the Spotlight: A Comparative Analysis of STAT3 Phosphorylation Inhibition
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of L002's performance in inhibiting STAT3 phosphorylation against other known inhibitors, supported by experimental data and detailed methodologies.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in numerous cellular processes, including cell growth, differentiation, and apoptosis. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide focuses on this compound, a novel inhibitor, and compares its efficacy in modulating STAT3 phosphorylation with other established inhibitors, offering a comprehensive overview for researchers in the field.
Mechanism of Action: A Tale of Two Strategies
The inhibitors discussed herein employ distinct strategies to thwart STAT3 activation. Understanding these mechanisms is crucial for interpreting their biological effects.
-
This compound: The Indirect Approach via p300 Inhibition: this compound is a potent and cell-permeable inhibitor of the acetyltransferase p300 (KAT3B). It competitively binds to the acetyl-CoA pocket of the p300 catalytic domain. By inhibiting p300, this compound prevents the acetylation of STAT3, a crucial step for its full activation and transcriptional activity. This indirect mechanism sets it apart from direct STAT3 inhibitors.
-
Napabucasin: Targeting the STAT3 Core: Napabucasin is a small molecule inhibitor that directly targets STAT3. It is believed to bind to the SH2 domain of STAT3, which is essential for its dimerization—a prerequisite for its nuclear translocation and DNA binding. By preventing dimerization, Napabucasin effectively shuts down the STAT3 signaling cascade.
-
FLLL32: A Dual-Action Inhibitor: FLLL32, a derivative of curcumin, is designed to selectively target both Janus Kinase 2 (JAK2) and the STAT3 SH2 domain. JAK2 is a tyrosine kinase that phosphorylates STAT3 in response to cytokine signaling. By inhibiting both JAK2 and the STAT3 SH2 domain, FLLL32 provides a two-pronged attack on the STAT3 pathway.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its counterparts. It is important to note that the experimental conditions, such as cell lines and assay types, vary between studies, which may influence the absolute IC50 values.
| Inhibitor | Target | IC50 | Cell Line/Assay Condition |
| This compound | p300 (indirectly affects STAT3) | 1.98 µM | in vitro enzymatic assay |
| Napabucasin | STAT3 | 0.291 - 1.19 µM | Various cancer stem cells |
| FLLL32 | STAT3/JAK2 | ~4.0 - 5.8 µM | Renal Cell Carcinoma cell lines |
Table 1: Comparative Inhibitory Concentrations (IC50) of STAT3 Pathway Inhibitors. This table provides a summary of the half-maximal inhibitory concentrations for this compound, Napabucasin, and FLLL32. The differing targets and experimental contexts should be considered when comparing these values.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: STAT3 Signaling Pathway and Inhibitor Targets. This diagram illustrates the canonical STAT3 signaling cascade and the points of intervention for this compound, Napabucasin, and FLLL32.
Figure 2: Experimental Workflow for Western Blot Analysis. This flowchart outlines the key steps involved in assessing STAT3 phosphorylation levels via Western blotting.
Experimental Protocols
Western Blot for Detecting Phosphorylated STAT3
This protocol provides a detailed methodology for assessing the inhibition of STAT3 phosphorylation in response to treatment with this compound or other inhibitors.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, Napabucasin, FLLL32, or a vehicle control (e.g., DMSO) for the desired time period.
-
Include positive and negative controls where applicable (e.g., stimulation with a known STAT3 activator like IL-6).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading of proteins for electrophoresis.
4. SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
7. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation.
-
For a loading control, a separate membrane can be incubated with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.
8. Secondary Antibody Incubation:
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
9. Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
10. Data Analysis:
-
Quantify the intensity of the p-STAT3 and total STAT3 bands using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 or loading control signal to determine the relative level of STAT3 phosphorylation.
Conclusion
This compound presents a distinct and promising approach to inhibiting the STAT3 signaling pathway. By targeting the upstream acetyltransferase p300, it offers an alternative mechanism to the direct inhibition of STAT3 dimerization or JAK kinase activity. The quantitative data, while not from direct comparative studies, suggest that this compound is a potent inhibitor of p300, which translates to the downstream inhibition of STAT3 activation. In contrast, Napabucasin and FLLL32 demonstrate direct and potent inhibition of STAT3. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired therapeutic strategy. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of the efficacy of these promising anti-cancer agents.
References
L002: A Comparative Analysis of Cross-Reactivity with CBP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone acetyltransferase (HAT) inhibitor L002, with a focus on its cross-reactivity with CREB-binding protein (CBP). This compound is a potent, cell-permeable, and reversible inhibitor of p300 (KAT3B) with a reported IC50 of 1.98 µM.[1] Given the high degree of homology between p300 and its paralog CBP, particularly within the HAT domain, understanding the cross-reactivity of inhibitors like this compound is crucial for the precise interpretation of experimental results and for guiding drug development efforts.
Executive Summary
It is also important to note that this compound has been identified as containing a Pan-Assay Interference Compounds (PAINS) structure.[6] PAINS are molecules that often exhibit non-specific activity in high-throughput screening assays, a critical consideration for researchers using this compound.
Quantitative Data on this compound Inhibition
The following table summarizes the available quantitative data for this compound inhibition against p300 and other histone acetyltransferases. A direct comparison of the IC50 value for CBP is not available in the reviewed literature.
| Target Enzyme | IC50 (µM) | Reference |
| p300 (KAT3B) | 1.98 | [1] |
| PCAF | 35 | [1] |
| GCN5 | 34 | [1] |
| CBP | Data not available |
p300/CBP Signaling Pathway
p300 and CBP act as central hubs in various signaling pathways, integrating signals from transcription factors to regulate gene expression. They are recruited to gene promoters and enhancers by DNA-binding transcription factors. Their intrinsic histone acetyltransferase activity then leads to the acetylation of histone tails, resulting in a more open chromatin structure that facilitates transcription.
Caption: p300/CBP signaling pathway overview.
Experimental Protocols
While a specific protocol for testing this compound against both p300 and CBP was not found, a general experimental workflow for a histone acetyltransferase (HAT) inhibitor screening assay is described below. This can be adapted to compare the inhibitory effects of this compound on both p300 and CBP.
Histone Acetyltransferase (HAT) Inhibitor Screening Assay
This assay measures the activity of HAT enzymes (p300 or CBP) by detecting the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone peptide substrate.
Materials:
-
Recombinant human p300 and CBP enzymes
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
This compound (and other inhibitors for comparison)
-
HAT assay buffer
-
Detection reagent (e.g., a fluorescent probe that reacts with the free Coenzyme A produced)
-
96-well microplate
-
Plate reader
Workflow:
Caption: General workflow for a HAT inhibitor assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
Reversal of Cardiac Fibrosis: A Comparative Analysis of L002 and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to heart stiffness, dysfunction, and eventual failure. The development of effective anti-fibrotic therapies is a critical unmet need in cardiovascular medicine. This guide provides a comparative analysis of L002, a novel small molecule inhibitor of the acetyltransferase p300 (ATp300), against other therapeutic strategies for the reversal of cardiac fibrosis, supported by experimental data.
This compound: A Novel Approach to Cardiac Fibrosis Reversal
Comparative Efficacy of Anti-Fibrotic Agents
The following table summarizes the quantitative data from a key preclinical study investigating the effects of this compound and a comparable p300 inhibitor, C646, on cardiac fibrosis in a mouse model of angiotensin II-induced hypertension. For context, data on other common anti-fibrotic agents from relevant studies are also included.
| Therapeutic Agent | Model of Cardiac Fibrosis | Key Efficacy Endpoint | Result | Reference |
| This compound | Angiotensin II-induced hypertension (Mouse) | Collagen Deposition (% area) | Significant reduction compared to vehicle | [2] |
| C646 | Angiotensin II-induced hypertension (Mouse) | Collagen Deposition (% area) | Significant reduction compared to vehicle | [3] |
| Losartan (ARB) | Transgenic Mouse Model of HCM | Collagen Volume Fraction (%) | 49% reduction | |
| Spironolactone (MRA) | Hypertensive Rat Model | Myocardial Collagen Content | Significant reduction | |
| Pirfenidone | Isoproterenol-induced Cardiac Fibrosis (Rat) | Collagen Volume Fraction (%) | Significant reduction |
Experimental Protocols: A Closer Look at the Methodology
To ensure reproducibility and facilitate critical evaluation, this section provides a detailed overview of the key experimental protocols used in the validation of this compound's anti-fibrotic effects.
Angiotensin II-Induced Cardiac Fibrosis Mouse Model
A widely used and clinically relevant model to induce cardiac fibrosis involves the continuous infusion of angiotensin II.
-
Animals: Wild-type C57BL/6 mice (6 weeks old) are typically used.[1] All animal procedures should be approved by an institutional animal care and use committee.
-
Induction of Hypertension and Fibrosis:
-
Treatment Administration:
-
Following the induction period, a cohort of animals receives treatment with this compound or other comparative agents. The route of administration (e.g., intraperitoneal injection, oral gavage) and dosage (e.g., this compound at a specific mg/kg/day) are critical parameters.
-
Histological Analysis of Cardiac Fibrosis
Picrosirius Red staining is a standard method for the visualization and quantification of collagen deposition in heart tissue.
-
Tissue Preparation:
-
Hearts are excised, washed in phosphate-buffered saline (PBS), and fixed in 4% paraformaldehyde.
-
Fixed tissues are then embedded in paraffin, and thin sections (e.g., 5 µm) are cut.
-
-
Staining Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Stain with Weigert's hematoxylin.
-
Stain with Picrosirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.[5]
-
Wash with acidified water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Quantification:
-
Stained sections are imaged using a light microscope.
-
The percentage of the total tissue area that is positively stained for collagen is quantified using image analysis software (e.g., ImageJ).
-
Western Blot Analysis of Fibrotic Markers
Western blotting is employed to quantify the protein expression of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and Collagen Type I.
-
Protein Extraction:
-
Heart tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against α-SMA and Collagen I overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., GAPDH).
-
Signaling Pathways in Cardiac Fibrosis and the Mechanism of this compound
Cardiac fibrosis is a complex process regulated by multiple signaling pathways. This compound exerts its anti-fibrotic effects by targeting the p300/CBP pathway, which plays a central role in the activation of cardiac fibroblasts.
Experimental Workflow for Validating this compound
Caption: Experimental workflow for validating this compound's anti-fibrotic effects.
p300/CBP Signaling Pathway in Cardiac Fibroblast Activation
The histone acetyltransferases p300 and CBP are key regulators of gene transcription. In cardiac fibroblasts, pro-fibrotic stimuli, such as TGF-β and Angiotensin II, lead to the activation of p300/CBP. This results in the acetylation of histones and transcription factors, promoting the expression of pro-fibrotic genes like those for collagens and α-SMA. This compound, by inhibiting the acetyltransferase activity of p300, prevents these downstream events, thereby blocking fibroblast activation and collagen synthesis.
Caption: p300/CBP signaling in cardiac fibroblast activation and its inhibition by this compound.
TGF-β Signaling Pathway in Cardiac Fibrosis
The Transforming Growth Factor-beta (TGF-β) pathway is a master regulator of fibrosis in various organs, including the heart. TGF-β ligands bind to their receptors on the cell surface, initiating a signaling cascade that culminates in the activation of SMAD transcription factors. These activated SMADs translocate to the nucleus and, in concert with co-activators like p300/CBP, drive the expression of genes involved in extracellular matrix production.
Caption: Canonical TGF-β signaling pathway leading to cardiac fibrosis.
Conclusion
The available preclinical data strongly suggest that this compound, a potent inhibitor of p300 acetyltransferase activity, holds significant promise as a therapeutic agent for the reversal of cardiac fibrosis. Its ability to directly target a key epigenetic regulator of fibroblast activation provides a novel and targeted approach compared to broader-acting agents. Further investigation, including rigorous clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in patients with cardiac fibrosis. This guide provides a foundational understanding of the current evidence and a framework for the continued evaluation of this and other emerging anti-fibrotic therapies.
References
A Comparative Guide to L002 and Other Prominent KAT3B/p300 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L002 with other well-characterized inhibitors of the lysine acetyltransferase KAT3B, also known as p300. The objective is to offer a comprehensive resource for researchers in oncology, fibrosis, and other fields where KAT3B is a therapeutic target. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to KAT3B (p300) and Its Inhibition
The E1A binding protein p300 (EP300 or KAT3B) is a crucial transcriptional co-activator that plays a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] It functions as a histone acetyltransferase (HAT), catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histones and other non-histone proteins.[1][2] This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. Dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1]
Small molecule inhibitors of KAT3B have emerged as valuable tools for both basic research and as potential therapeutic agents. This guide focuses on this compound and provides a comparative analysis with two other widely studied p300 inhibitors: C646 and A-485.
Comparative Analysis of KAT3B Inhibitors
The following tables summarize the key characteristics and performance metrics of this compound, C646, and A-485. It is important to note that while efforts have been made to present a direct comparison, the data is collated from various studies, and experimental conditions may differ.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Ki | Selectivity Notes |
| This compound | p300 (KAT3B) | Acetyl-CoA Competitive | IC50: 1.98 µM | Weakly inhibits PCAF (IC50: 35 µM) and GCN5 (IC50: 34 µM). Specific against a panel of other acetyltransferases, deacetylases, and methyltransferases. |
| C646 | p300/CBP | Acetyl-CoA Competitive | Ki: 400 nM | Selective for p300/CBP over other HATs like PCAF, GCN5, and others. |
| A-485 | p300/CBP | Acetyl-CoA Competitive | p300 IC50: 9.8 nMCBP IC50: 2.6 nM | Highly selective for p300/CBP over other HATs and histone methyltransferases. |
Note: IC50 and Ki values can vary depending on the assay conditions, particularly the concentration of acetyl-CoA. A comparative study highlighted that at physiological acetyl-CoA concentrations, the potency of A-485 is in the micromolar range.[3]
Table 2: Cellular and In Vivo Effects
| Inhibitor | Cellular Effects | Downstream Pathways Affected | In Vivo Efficacy |
| This compound | Inhibits histone and p53 acetylation. Suppresses STAT3 activation. Induces apoptosis in some cancer cell lines. | p53, STAT3 | Suppressed tumor growth in a triple-negative breast cancer xenograft model. Ameliorates hypertension-associated cardio-renal fibrosis. |
| C646 | Reduces histone H3 and H4 acetylation. Induces cell cycle arrest, apoptosis, and autophagy. | NF-κB, Androgen Receptor (AR) | Radiosensitizes lung cancer cells and inhibits tumor growth in a pancreatic cancer xenograft model.[4] |
| A-485 | Inhibits H3K18 and H3K27 acetylation. Suppresses proliferation of hematological and prostate cancer cells. | Androgen Receptor (AR) | Inhibited tumor growth in a castration-resistant prostate cancer xenograft model.[5] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the KAT3B signaling pathway and a general experimental workflow.
Caption: Simplified KAT3B (p300) signaling pathway.
Caption: General workflow for KAT3B inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the characterization of KAT3B inhibitors.
In Vitro Histone Acetyltransferase (HAT) Assay (Filter-Binding Method)
This assay measures the enzymatic activity of p300 by quantifying the incorporation of radiolabeled acetyl groups from [3H]-acetyl-CoA onto a histone substrate.
Materials:
-
Recombinant p300 (KAT3B) enzyme
-
Histone H3 or H4 peptide substrate
-
[3H]-acetyl-CoA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Inhibitor compounds (this compound, C646, A-485) dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and recombinant p300 enzyme.
-
Add the inhibitor compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding [3H]-acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-acetyl-CoA.
-
Allow the filter paper to dry.
-
Place the dried filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block histone acetylation within a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high p300 expression)
-
Cell culture medium and supplements
-
Inhibitor compounds (this compound, C646, A-485)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
This compound, C646, and A-485 are all valuable chemical probes for studying the function of KAT3B/p300. A-485 demonstrates the highest biochemical potency in the nanomolar range, although this is attenuated at physiological acetyl-CoA concentrations. This compound presents a micromolar inhibitor with demonstrated in vivo efficacy. The choice of inhibitor will depend on the specific experimental context, including the desired potency, the cellular system being studied, and the specific downstream pathways of interest. This guide provides a foundational dataset and standardized protocols to aid researchers in making informed decisions for their studies targeting the important epigenetic regulator, KAT3B.
References
- 1. researchgate.net [researchgate.net]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 485 | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]
experimental validation of L002's effect on p53 acetylation
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of the tumor suppressor protein p53 is paramount. One of the key post-translational modifications governing p53's activity is acetylation, a process that is tightly controlled by acetyltransferases and deacetylases. While the compound "L002" did not yield specific data in the current literature, this guide provides a comparative analysis of well-characterized experimental compounds that modulate p53 acetylation, offering insights into their mechanisms and the experimental methodologies used to validate their effects.
This guide will delve into the effects of compounds that either enhance or suppress p53 acetylation, providing a framework for evaluating novel molecules. We will explore the experimental validation of these effects, presenting quantitative data and detailed protocols for key assays.
Comparison of Compounds Modulating p53 Acetylation
The acetylation of p53 is a dynamic process primarily regulated by histone acetyltransferases (HATs), such as p300/CBP, and histone deacetylases (HDACs), including sirtuins (SIRTs). The balance of these enzymatic activities dictates the acetylation status of p53, which in turn influences its stability, DNA binding, and transcriptional activity. Here, we compare compounds that target these regulatory enzymes.
| Compound Class | Representative Compound | Target Enzyme(s) | Effect on p53 Acetylation |
| HDAC Inhibitors | Trichostatin A (TSA) | Class I/II HDACs | Increase |
| SIRT Inhibitors | Sirtinol | SIRT1, SIRT2 | Increase |
| Salermide | SIRT1, SIRT2 | Increase | |
| EX527 | SIRT1 | Increase | |
| p300/CBP Inhibitors | C646 | p300/CBP | Decrease |
Quantitative Analysis of p53 Acetylation
The following table summarizes the observed effects of various compounds on p53 acetylation levels, as determined by Western blot analysis in different cell lines. The data is presented as a qualitative assessment of the change in acetylated p53 levels.
| Compound | Cell Line | Concentration | Change in Acetylated p53 (Lys382) | Reference |
| Trichostatin A (TSA) | NCI-H460 | 6.25-400 nM | Synergistic increase with EX-527 | [1] |
| Sirtinol | MCF-7 | 50 µM | Increase | [2][3][4] |
| Salermide | MCF-7 | 50 µM | Increase | [2][3][4] |
| EX527 | MCF-7 | 50 µM | No significant change | [2][3][4] |
| NCI-H460 | 1 µM | Dramatic increase after DNA damage | [1] | |
| C646 | U2OS | Not specified | Prevents doxorubicin-induced acetylation | [5] |
Signaling Pathways
The regulation of p53 acetylation is a critical node in the cellular stress response pathway. The following diagrams illustrate the key enzymatic players and the impact of inhibitory compounds.
Experimental Protocols
Accurate assessment of p53 acetylation is crucial for validating the effects of experimental compounds. The following are detailed protocols for key techniques used in this field.
Western Blot for Acetylated p53
This protocol is a standard method for detecting and semi-quantifying the levels of acetylated p53 in cell lysates.
-
Cell Lysis:
-
Treat cells with the experimental compound for the desired time and at the appropriate concentration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation state of p53.[6]
-
Sonicate briefly to shear genomic DNA and ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 Lys382).
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the acetylated p53 signal to the total p53 signal from a parallel blot to account for differences in total p53 levels.
-
Immunoprecipitation (IP) of p53
Immunoprecipitation is used to isolate p53 from the cell lysate, allowing for a more sensitive detection of its acetylation status or for use in downstream applications like mass spectrometry.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, ensuring the inclusion of protease and deacetylase inhibitors.
-
-
Pre-clearing the Lysate:
-
Incubate the lysate with protein A/G agarose or magnetic beads for a short period to reduce non-specific binding of proteins to the beads.
-
Centrifuge or use a magnetic rack to pellet the beads and collect the supernatant (pre-cleared lysate).
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against total p53 overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-p53 complexes.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated p53 from the beads by boiling in Laemmli buffer.
-
-
Analysis:
-
The eluted proteins can then be analyzed by Western blot using an antibody specific for acetylated p53.
-
Experimental Workflow for Assessing Compound Effects
The following diagram outlines a typical workflow for evaluating the effect of a novel compound on p53 acetylation.
References
- 1. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of acetylated p53 levels [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of Laboratory Chemical Waste: Procedures for L002
The responsible disposal of laboratory waste is a critical component of ensuring a safe and compliant research environment. While "L002" does not correspond to a universally recognized chemical identifier, this guide provides essential, step-by-step procedures for the proper disposal of a common class of chemical waste that this compound may represent, such as halogenated organic solvents. Adherence to these protocols is vital for the safety of laboratory personnel and the protection of the environment.
Core Safety and Disposal Data
Proper management of chemical waste requires a clear understanding of its properties and the associated handling requirements. The following table summarizes key data for a representative halogenated organic solvent waste stream.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | To prevent skin and eye contact with hazardous chemicals.[1] |
| Container Type | Labeled, non-reactive, sealed container | To prevent leaks, reactions, and misidentification of waste.[2][3] |
| Labeling | "Hazardous Waste," full chemical names, date | For clear identification and regulatory compliance.[2][3][4] |
| Storage Location | Designated satellite accumulation area | To ensure waste is stored safely at or near the point of generation.[2] |
| Segregation | Separate from incompatible chemicals | To prevent dangerous reactions.[3][4] |
| Disposal Method | Licensed hazardous waste disposal firm | To ensure environmentally sound and legally compliant disposal.[5] |
Experimental Protocol: Waste Generation and Collection
The generation of chemical waste is a standard outcome of many laboratory experiments. The following protocol outlines a typical workflow that might produce a halogenated organic solvent waste stream and the immediate steps for its collection.
Objective: To perform a liquid-liquid extraction using a halogenated organic solvent.
Materials:
-
Separatory funnel
-
Beakers and flasks
-
Halogenated organic solvent (e.g., dichloromethane)
-
Aqueous solution containing the compound of interest
-
Designated "Halogenated Organic Waste" container
Procedure:
-
Preparation: Don the required personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Extraction: a. Combine the aqueous solution and the halogenated organic solvent in the separatory funnel. b. Gently invert the funnel multiple times to mix the layers, venting frequently to release pressure. c. Allow the layers to separate fully. d. Drain the lower organic layer into a clean flask.
-
Waste Collection: a. Once the experiment is complete, pour the waste halogenated organic solvent into the designated, properly labeled "Halogenated Organic Waste" container. b. Ensure the waste container is securely capped after the addition of waste.[2][3]
-
Decontamination: a. Triple-rinse any glassware that contained the solvent with a small amount of a suitable solvent (e.g., acetone).[3] b. Dispose of the rinsate into the same hazardous waste container.[3] c. After triple-rinsing, the glassware can be washed with soap and water.
Step-by-Step Disposal Procedures for this compound (as a Halogenated Organic Solvent)
The proper disposal of chemical waste is a systematic process that ensures safety and compliance.
-
Identification and Labeling:
-
Container Management:
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation.[2]
-
Ensure the waste is segregated from incompatible materials to prevent accidental reactions.[3][4] For example, halogenated solvents should be stored separately from strong bases.
-
Utilize secondary containment, such as a drip tray, to contain any potential leaks or spills.[2]
-
-
Request for Pickup:
-
Emergency Procedures:
-
In the event of a spill, immediately alert others in the vicinity.[1]
-
If the spill is large or involves highly toxic material, evacuate the area and contact EHS or the emergency response team.[1]
-
For small, manageable spills, use a chemical spill kit to contain and absorb the material, always wearing appropriate PPE.[1]
-
References
Essential Safety and Handling Guide for L002 (OG-L002)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the potent LSD1 inhibitor, L002 (also known as OG-L002), with the CAS Number 1357302-64-7.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety glasses with side-shields | Must be compliant with EN166 (EU) or NIOSH (US) standards. |
| Hands | Compatible chemical-resistant gloves | |
| Skin and Body | Laboratory coat | To be worn at all times in the laboratory. |
Operational Plan: Handling this compound
Safe handling of this compound requires adherence to standard laboratory safety protocols to prevent contact and inhalation.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is worn correctly. Prepare your workspace by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid generating dust.
-
For creating solutions, slowly add the solvent to the compound.
-
-
Experimental Use:
-
When using this compound in experiments, maintain good laboratory hygiene.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the waste in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ensure the spill area is cleaned and decontaminated.
-
Disposal Plan: this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the chemical name "OG-L002".
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
-
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
